Product packaging for Cyclizine Hydrochloride(Cat. No.:CAS No. 303-25-3)

Cyclizine Hydrochloride

Cat. No.: B133112
CAS No.: 303-25-3
M. Wt: 302.8 g/mol
InChI Key: UKPBEPCQTDRZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclizine hydrochloride, with the CAS number 303-25-3 and molecular formula C18H22N2·HCl, is a piperazine-derivative compound that functions as a histamine H1 receptor antagonist . It is supplied with a high purity of 98% and has a melting point of 291-293°C . Its primary research value lies in its antiemetic (anti-vomiting) and antivertigo properties . The precise mechanism by which cyclizine exerts these effects involves blocking histamine H1 receptors in the brain, which can help prevent nausea . It is also noted for its central anticholinergic properties, which are believed to contribute to its action by depressing labyrinth excitability and vestibular stimulation, and potentially affecting the medullary chemoreceptor trigger zone . This makes it a useful tool for scientific investigations into motion sickness, vertigo, and nausea and vomiting associated with various medical conditions or interventions, such as post-operative recovery and cancer treatment . Cyclizine is metabolized to its N-demethylated derivative, norcyclizine, which has significantly less antihistaminic activity, and the parent compound has a half-life of approximately 20 hours . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23ClN2 B133112 Cyclizine Hydrochloride CAS No. 303-25-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBEPCQTDRZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-25-3
Record name Cyclizine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine hydrochloride [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties of Cyclizine Hydrochloride

Cyclizine (B1669395) hydrochloride is the monohydrochloride salt of cyclizine. nih.gov It presents as a white or creamy-white crystalline powder. nih.gov The molecule itself is comprised of a piperazine (B1678402) ring substituted with a methyl group at one nitrogen and a diphenylmethyl (benzhydryl) group at the other. nih.gov Its structure has been elucidated by crystallographic studies, which confirm its molecular geometry and packing in the solid state. iucr.org The crystal structure is held together by the packing of ion pairs linked by hydrogen bonds. iucr.org

PropertyValueSource
IUPAC Name1-benzhydryl-4-methylpiperazine;hydrochloride nih.gov
Molecular FormulaC₁₈H₂₃ClN₂ nih.gov
Molar Mass302.84 g/mol chemeo.comchemicalbook.com
Physical DescriptionWhite or creamy-white crystalline powder nih.gov
Melting Point (of base)105.5-107.5 °C drugfuture.com
Water SolubilityModerately soluble drugfuture.com
pKa (Strongest Basic)8.2 drugbank.com
Crystal SystemOrthorhombic iucr.org
Space GroupPnma iucr.org

Synthesis of Cyclizine Hydrochloride

The synthesis of cyclizine (B1669395) has been approached through several chemical routes since its initial preparation.

One of the originally reported methods involves the alkylation of 1-methylpiperazine (B117243) with benzhydryl bromide. wikipedia.orggpatindia.com In this nucleophilic substitution reaction, the nitrogen atom of the 1-methylpiperazine acts as a nucleophile, displacing the bromide from the benzhydryl group to form the cyclizine base. researchgate.net

Another established method is the Eschweiler-Clarke methylation of N-benzhydrylpiperazine (diphenylmethylpiperazine). wikipedia.org This reaction involves the reductive amination of the secondary amine (N-benzhydrylpiperazine) using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. google.com

More recent research has focused on developing improved and more industrially viable processes. One such patented process describes the methylation of N-benzhydrylpiperazine using formaldehyde and formic acid in a water solvent medium at temperatures between 50-95°C to produce the cyclizine free base. google.com

Once the cyclizine base is synthesized and isolated, it is converted to its hydrochloride salt. This is typically achieved by dissolving the base in a suitable solvent, such as methanol (B129727), and treating it with hydrochloric acid. google.com The resulting cyclizine hydrochloride salt then precipitates and can be filtered and dried. google.com

Mechanism of Action

The therapeutic effects of cyclizine (B1669395) hydrochloride are attributed to its activity at several key sites within the central nervous system. Its mechanism is multifaceted, primarily involving the antagonism of histamine (B1213489) and muscarinic receptors.

The principal mechanism is its action as a potent and selective histamine H1 receptor antagonist. patsnap.comontosight.ai Histamine H1 receptors are widely distributed in the brain, including in the vomiting center located in the medulla. drugbank.com Neurons in this region, which are involved in transmitting signals from the vestibular apparatus (the sensory system for balance and spatial orientation), are rich in histamine synapses. drugbank.com By blocking these H1 receptors, cyclizine reduces the stimulation of the vomiting center, which is particularly relevant in motion sickness where overstimulation of the vestibular system is a key factor. drugbank.compatsnap.com

In addition to its antihistaminic activity, cyclizine hydrochloride possesses significant central anticholinergic (antimuscarinic) properties. drugbank.comwikipedia.orgpediatriconcall.com It blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, which are also abundant in the vomiting center. drugbank.compatsnap.com This dual blockade of both histaminic and cholinergic pathways is thought to be responsible for its robust antiemetic effect. drugbank.com

Furthermore, research suggests that cyclizine acts on the chemoreceptor trigger zone (CTZ), an area in the medulla that detects emetic substances in the blood and relays signals to the vomiting center. patsnap.compediatriconcall.com It is also believed to have a direct depressive effect on the labyrinthine apparatus of the inner ear, reducing its sensitivity to motion. medicines.org.ukpediatriconcall.com

Pharmacokinetics

Histamine (B1213489) H1 Receptor Antagonism

As a piperazine (B1678402) derivative, cyclizine is a potent antagonist of the histamine H1 receptor. wikipedia.orgchemeurope.commedchemexpress.comselleckchem.comselleckchem.com This action is central to its use in managing nausea and vomiting.

Binding Affinity and Selectivity at H1 Receptors

Cyclizine demonstrates potent and selective binding to histamine H1 receptors. medchemexpress.comselleckchem.com This high affinity allows it to effectively compete with and block the action of histamine at these receptor sites. patsnap.com The structural characteristics of cyclizine, particularly the diaryl substitution pattern, are crucial for its significant H1-receptor affinity. auburn.edu For optimal interaction with the H1-receptor, the two aryl moieties of the molecule must be able to adopt a non-coplanar conformation. auburn.edu While it is a first-generation antihistamine, its development was part of research aimed at creating drugs with high selectivity for H1-receptors. auburn.edu

Role in Modulating Histamine-Mediated Pathways

By blocking H1 receptors, cyclizine effectively inhibits histamine-mediated pathways. patsnap.comdrugbank.com Histamine plays a key role in the vomiting reflex, and neurons in the vomiting center of the brain are rich in histamine-containing synapses. patsnap.comdrugbank.com These pathways are particularly involved in transmitting signals from the vestibular apparatus to the vomiting center. drugbank.com Overstimulation of these pathways, such as in motion sickness, is a primary trigger for nausea and vomiting. drugbank.com Cyclizine's antagonism of H1 receptors in the vomiting center reduces the activity along these neural pathways, thereby mitigating symptoms of nausea. drugbank.com

Central Anticholinergic (Antimuscarinic) Properties

In addition to its antihistaminic effects, cyclizine also possesses significant central anticholinergic properties, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. wikipedia.orgchemeurope.comdrugbank.compatsnap.compediatriconcall.com

Impact on Acetylcholine-Mediated Neurotransmission

The anticholinergic action of cyclizine has a direct impact on acetylcholine-mediated neurotransmission. Acetylcholine is a key neurotransmitter in the parasympathetic nervous system and is involved in stimulating the vomiting center. patsnap.com By inhibiting the action of acetylcholine, cyclizine helps to prevent the stimulation of this center. patsnap.com This mechanism is particularly relevant in counteracting the effects of conditions that involve overactivity of cholinergic pathways. However, this anticholinergic activity can also lead to a change in the balance between dopaminergic and cholinergic transmission in the corpus striatum. researchgate.net

Influence on the Central Nervous System (CNS)

Cyclizine's ability to cross the blood-brain barrier allows it to exert direct effects on the central nervous system. patsnap.com Its influence extends beyond the vomiting center to other areas of the brain, contributing to both its therapeutic actions and potential side effects. The drug is known to depress labyrinthine excitability and vestibular stimulation. drugbank.comglowm.com It may also affect the medullary chemoreceptor trigger zone (CTZ), an area of the brain that detects emetogenic substances in the blood. wikipedia.orgchemeurope.comdrugbank.compatsnap.compediatriconcall.com

The central effects of cyclizine can include drowsiness, sedation, and in some cases, restlessness, excitation, and nervousness. glowm.commedsafe.govt.nz These effects are a result of its interaction with CNS receptors. drugbank.com The sedative properties are due to its CNS depressant activity, which can be additive with other CNS depressants like alcohol and certain medications. pediatriconcall.comglowm.commedsafe.govt.nz

Depression of Labyrinth Excitability and Vestibular Stimulation

A key component of cyclizine's anti-motion sickness and antivertigo effects is its ability to suppress the vestibular system, which is responsible for balance and spatial orientation. patsnap.com Overstimulation of the vestibular apparatus, particularly the labyrinth, is a primary contributor to the symptoms of motion sickness. drugbank.com Cyclizine hydrochloride acts to depress labyrinthine excitability and reduce the impact of vestibular stimulation. drugbank.comglowm.com This action is believed to be a result of its central anticholinergic properties, which interfere with the transmission of nerve impulses from the vestibular system to the vomiting center in the brainstem. wikipedia.orgdrugbank.com By dampening the hyperactivity of these neural pathways, cyclizine effectively mitigates the sensations of dizziness and nausea. patsnap.com

The vomiting center, located in the medulla, contains a high concentration of neurons with muscarinic cholinergic and histamine receptors. drugbank.com These neurons are particularly involved in relaying signals from the vestibular apparatus. drugbank.com Cyclizine, by acting as an antagonist at these histamine H1 receptors, reduces the activity along these pathways. drugbank.comnih.gov Furthermore, its anticholinergic properties lead to the blockade of muscarinic receptors, further inhibiting these signals. drugbank.com

Modulation of the Chemoreceptor Trigger Zone (CTZ) Activity

In addition to its effects on the vestibular system, this compound also influences the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetogenic substances in the bloodstream. patsnap.combasicmedicalkey.com The CTZ plays a crucial role in inducing vomiting in response to various drugs and toxins. basicmedicalkey.com Cyclizine is believed to exert part of its antiemetic effect by acting on the CTZ. drugbank.comglowm.com

The drug's mechanism at the CTZ is linked to its antihistaminic and anticholinergic actions. drugbank.compatsnap.com By blocking H1 and muscarinic receptors within the vomiting center, which receives input from the CTZ, cyclizine can inhibit the transmission of emetic signals. drugbank.compatsnap.com This modulation of CTZ activity contributes to its effectiveness in preventing and treating nausea and vomiting from various causes, including post-operative states and the side effects of other medications. wikipedia.orgpatsnap.com

Other Pharmacodynamic Effects

Sedative Action and Anxiolytic Potential

This compound is known to possess a mild sedative action. patsnap.com This central nervous system (CNS) depressant effect can be beneficial in alleviating the anxiety and stress that often accompany nausea and vomiting. patsnap.comcymitquimica.com The sedative properties are attributed to its ability to cross the blood-brain barrier and act on the CNS. patsnap.com While this sedation can be a desirable side effect in some clinical scenarios, it can also impair motor skills and cognitive function. medsafe.govt.nz

Local Anesthetic Properties

This compound also demonstrates local anesthetic effects. nih.govpsu.edugoogle.com This property is thought to be due to its chemical structure and its ability to block sodium channels, similar to conventional local anesthetics. nih.gov This action can contribute to the relief of pain at injection sites when administered intramuscularly. tga.gov.au Research has shown that intradermal injections of cyclizine can produce anesthesia. psu.edu

Potential Antinociceptive Actions and Opioid Potentiation

There is evidence to suggest that cyclizine possesses mild antinociceptive (pain-relieving) properties and can enhance the analgesic effects of opioids. tga.gov.au Studies in animal models have shown that cyclizine can exert its own analgesic effect and potentiate the effects of opioids like morphine and pentazocine. tga.gov.au This potentiation may be related to the general involvement of histamine in central pain pathways. tga.gov.au The combination of cyclizine with opioids, such as in the drug Diconal (which contains cyclizine and the opioid dipipanone), has been utilized clinically. wikipedia.org

Absorption and Distribution Studies

The initial phases of a drug's action, absorption and distribution, determine its onset and concentration at the site of action.

Cyclizine is effectively absorbed from the gastrointestinal tract following oral administration. medicines.org.ukmims.comdrugs.commedsafe.govt.nz The onset of its effects is typically observed within 30 minutes to an hour, reaching maximum effect in about one to two hours. medicines.org.ukdrugs.compatsnap.com Studies in healthy adult volunteers have shown that after a single 50 mg oral dose, the peak plasma concentration (Cmax) of cyclizine is approximately 70 ng/mL, which is reached at about two hours post-administration. medicines.org.ukdrugs.commedsafe.govt.nz Another study reported a Cmax of 21.50 ng/ml after a 50 mg dose, with a time to peak plasma concentration (Tmax) of 3.85 hours. researchgate.net The oral bioavailability is estimated to be around 40% to 50%. mims.comresearchgate.netresearchgate.net The elimination half-life following oral administration has been reported to be between 13 and 26 hours. mims.comresearchgate.net

Pharmacokinetic Parameters of Oral Cyclizine
ParameterValueReference
Oral Bioavailability~40-50% mims.comresearchgate.netresearchgate.net
Time to Peak Plasma Concentration (Tmax)2 - 4 hours medicines.org.ukmims.comresearchgate.net
Peak Plasma Concentration (Cmax) for 50mg dose~70 ng/mL medicines.org.ukdrugs.com
Elimination Half-Life (Oral)13 - 26 hours mims.comresearchgate.net

Once absorbed, cyclizine is widely distributed throughout the body's tissues. medicines.org.ukdrugs.compatsnap.com This extensive distribution is reflected by its large mean volume of distribution, which has been reported in various studies to be between 16.5 L/kg and 23 L/kg. researchgate.nettga.gov.aunih.govebi.ac.uk Distribution studies conducted in rats showed that cyclizine concentrates in various organs, with the highest levels found in the lung, followed by the spleen, liver, kidney, and brain. tga.gov.au Plasma protein binding for cyclizine in rats has been measured at 59% and 76% in different studies. tga.gov.au The plasma elimination half-life of cyclizine is approximately 20 hours. medicines.org.ukdrugs.comdrugbank.commedsafe.govt.nz

Distribution Characteristics of Cyclizine
ParameterValueReference
Volume of Distribution (Vd)16.5 - 23 L/kg researchgate.nettga.gov.aunih.govebi.ac.uk
Plasma Protein Binding (in rats)59% - 76% tga.gov.au
Plasma Elimination Half-Life~20 hours medicines.org.ukdrugs.comdrugbank.commedsafe.govt.nz

Cyclizine is known to readily cross the blood-brain barrier. patsnap.commedschool.co This penetration into the central nervous system is a key characteristic that contributes to some of its pharmacological effects, including sedation. patsnap.commedschool.co The ability of first-generation antihistamines like cyclizine to cross this barrier is attributed to their lipid solubility. nih.gov

Metabolism and Metabolite Characterization

The biotransformation of cyclizine is a crucial aspect of its pharmacokinetics, leading to the formation of metabolites and subsequent elimination from the body.

The primary metabolic pathway for cyclizine is N-demethylation in the liver. mims.commedsafe.govt.nz This process converts cyclizine into its main metabolite, norcyclizine. medicines.org.ukdrugs.commedsafe.govt.nzdrugbank.comhpra.ie Norcyclizine is considered to have little of the antihistaminic (H1) activity that characterizes the parent compound. medicines.org.ukdrugs.commedsafe.govt.nzmedsafe.govt.nzhpra.ie Like its parent compound, norcyclizine is widely distributed throughout the tissues and has a plasma elimination half-life of about 20 hours. medicines.org.ukdrugs.commedsafe.govt.nz Studies in canines have also identified norcyclizine as a major metabolite. tandfonline.com Further metabolism can occur through other pathways, including N1-dealkylation, which forms neutral and phenolic metabolites. nih.gov Despite extensive metabolism, less than 1% of an administered dose of cyclizine is excreted unchanged in the urine. mims.commedsafe.govt.nztga.gov.au

The metabolism of cyclizine is mediated by the cytochrome P450 (CYP) enzyme system, a group of enzymes primarily responsible for phase I drug metabolism. nih.govfrontiersin.org Research suggests that CYP2D6, a specific isozyme of the P450 family, is involved in the N-demethylation of cyclizine to norcyclizine. researchgate.netnih.govderangedphysiology.com

A study in palliative care patients receiving continuous subcutaneous infusions of cyclizine found that the metabolic ratio of cyclizine to norcyclizine varied depending on the individual's CYP2D6 genotype. researchgate.netnih.govebi.ac.uk This suggests that individuals with different genetic variants of CYP2D6 may metabolize cyclizine at different rates. nih.gov However, this correlation was not observed in a group of patients receiving oral cyclizine, indicating that other factors or metabolic pathways might also be significant, particularly with oral administration. researchgate.netnih.govebi.ac.uk Further research has also indicated that cyclizine itself can act as an inhibitor of the CYP2D6 enzyme. researchgate.net While the metabolic pathway is not yet fully elucidated, CYP2D6 appears to play a notable role. hiv-druginteractions.org

Activity Profile of Norcyclizine

Norcyclizine, the N-demethylated derivative of cyclizine, is its primary metabolite. medicines.org.uktga.gov.audrugbank.combapen.org.ukhpra.iemims.com Compared to the parent compound, norcyclizine exhibits significantly less antihistaminic (H1) activity. medicines.org.uktga.gov.audrugbank.comhpra.ieclinicaltrials.gov Research indicates that while cyclizine acts as an inverse agonist at H1-histamine receptors, norcyclizine possesses minimal activity at these sites. nih.gov

Despite its reduced antihistaminic effects, norcyclizine has demonstrated other biological activities. For instance, it has been found to have potent antiviral activity against the Hepatitis C virus (HCV), comparable to that of chlorcyclizine (B1668710), a related compound. nih.gov This anti-HCV action is not linked to H1-receptor antagonism. nih.gov

Furthermore, norcyclizine and its derivatives, specifically 1-Benzhydrylpiperazine compounds, have been investigated for their potential to enhance the efficacy of β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.com The proposed mechanism involves the inhibition of the allosteric site of PBP2a, a key protein in MRSA resistance. medchemexpress.com Additionally, the 1-Benzhydrylpiperazine structure is being explored as a scaffold for the development of new anticancer agents. medchemexpress.com

In animal studies, particularly in greyhounds, norcyclizine has been identified as the major Phase I metabolite of cyclizine. tandfonline.com

Elimination and Excretion Pathways

The elimination of cyclizine from the body occurs primarily through metabolic processes, with very little of the parent drug being excreted unchanged.

Renal Excretion of Metabolites

The kidneys play a role in the excretion of cyclizine metabolites. Following oral administration, less than 1% of the administered dose of cyclizine is recovered unchanged in the urine over a 24-hour period. tga.gov.aumims.commedsafe.govt.nz This indicates that renal clearance of the parent drug is negligible. tga.gov.au

In cases of renal impairment, the clearance of anti-emetics like cyclizine may be reduced, potentially leading to the accumulation of metabolites. westmidspallcare.co.uk However, since norcyclizine is considered an inactive metabolite, and less than 1% of cyclizine is excreted unchanged in the urine, dose adjustments are not typically required in patients with chronic kidney disease. stgrenal.org.au

Biliary Excretion and Enterohepatic Recirculation

While detailed studies on the biliary excretion of cyclizine are limited, it is known that N+-glucuronidation is a common metabolic pathway for many H1 antihistamines with an aliphatic tertiary amine group, and these glucuronide metabolites are often excreted in urine. researchgate.net One study noted that 2.6% of an administered dose of cyclizine was recovered as the N+-glucuronide in the feces, suggesting some degree of biliary excretion. core.ac.uk

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetics of cyclizine can vary considerably among individuals.

Inter- and Intra-individual Variability

Studies have highlighted the existence of inter- and intra-individual variability in cyclizine's pharmacokinetic parameters. core.ac.uk This variability suggests that factors other than the drug's formulation are likely responsible for differences in how the drug is absorbed, distributed, metabolized, and eliminated in different people and even in the same person at different times. core.ac.uk

One of the key factors contributing to this variability is the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is thought to be involved in the metabolism of cyclizine to norcyclizine. researchgate.netnih.gov In a study of palliative care patients receiving subcutaneous cyclizine, the metabolic ratio of cyclizine to norcyclizine varied significantly with the CYP2D6 genotype. researchgate.netnih.gov However, this correlation was not observed in patients receiving oral cyclizine. researchgate.netnih.gov

Impact of Patient Demographics and Physiological States

Patient-specific factors can influence the pharmacokinetics of cyclizine. In palliative care patients, the pharmacokinetic profile of cyclizine was found to be similar to that reported in other patient populations. researchgate.netnih.govconsensus.app

Age: Elderly patients may be more susceptible to the central nervous system effects of antihistamines due to their anticholinergic properties. drugs.com While no specific studies on cyclizine pharmacokinetics in the elderly are cited, experience suggests that normal adult dosages are generally appropriate. medicines.org.uk

Renal and Hepatic Function: Since cyclizine is primarily metabolized by the liver, patients with liver disease may be at a greater risk for adverse effects due to potential drug accumulation. drugs.com Similarly, while renal excretion of unchanged cyclizine is low, patients with renal impairment may have reduced clearance of its metabolites. westmidspallcare.co.ukdrugs.com Caution is advised when administering cyclizine to patients with hepatic disease. medicines.org.uk In patients with severe heart failure, cyclizine may cause a decrease in cardiac output. hpra.ietga.gov.au

Pharmacogenomic Considerations (e.g., CYP2D6 Genotype)

The metabolism of cyclizine, particularly its conversion to its primary metabolite, norcyclizine, has been a subject of research in the context of pharmacogenomics. A key area of investigation has been the role of the highly polymorphic enzyme, cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.netebi.ac.uk The gene for CYP2D6 is known to have numerous variations, leading to different enzyme activity levels in individuals, which can, in turn, affect the metabolism of drugs that are substrates of this enzyme. nih.govnih.gov Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers, based on their CYP2D6 genotype. nih.gov

Research into the pharmacokinetics of cyclizine in palliative care patients has explored the potential influence of the CYP2D6 genotype on its metabolism. nih.govresearchgate.netebi.ac.uk One study investigated the relationship between the CYP2D6 genotype and the metabolic ratio of cyclizine to norcyclizine in two groups of patients: one receiving cyclizine via continuous subcutaneous (SC) infusion and another receiving the drug orally. nih.govresearchgate.net

The findings from this study revealed that for patients receiving cyclizine subcutaneously, the metabolic ratio of cyclizine to norcyclizine at a steady state demonstrated a statistically significant variation in relation to the CYP2D6 genotype (p=0.02). nih.govresearchgate.net This suggests that CYP2D6 may be involved in the metabolism of cyclizine to norcyclizine in this patient population. nih.govresearchgate.net However, in the group of patients who were administered cyclizine orally, there was no significant variation observed in the metabolic ratio in connection with the CYP2D6 genotype (p=0.37). nih.govresearchgate.net

Despite the observed influence of the CYP2D6 genotype on the metabolic ratio in the subcutaneous group, the study did not find a significant correlation between the genotype and the clinical outcomes of nausea and sedation scores. nih.govresearchgate.net The pharmacokinetic parameters of cyclizine, such as half-life, volume of distribution, and clearance, were also determined in these palliative care patients. nih.govresearchgate.netebi.ac.uk

It is also noteworthy that cyclizine itself has been shown to have an inhibitory effect on the CYP2D6 enzyme. researchgate.nettga.gov.au This interaction could potentially affect the metabolism of other drugs that are also substrates of CYP2D6. researchgate.net

The following table summarizes the key findings from the pharmacogenomic study on cyclizine.

Administration RouteParameterFindingStatistical Significance
Subcutaneous (SC) Metabolic Ratio (Cyclizine:Norcyclizine) vs. CYP2D6 GenotypeVaried with genotypep = 0.02
Nausea & Sedation Scores vs. CYP2D6 GenotypeDid not vary with genotypeNausea: p = 0.76, Sedation: p = 0.11
Oral Metabolic Ratio (Cyclizine:Norcyclizine) vs. CYP2D6 GenotypeDid not vary with genotypep = 0.37

Elucidation of Key Pharmacophores for H1 Receptor Binding

Cyclizine, a member of the piperazine class of H1-receptor antagonists, shares key structural features characteristic of first-generation antihistamines. smpdb.ca The pharmacophore essential for its binding to the histamine H1 receptor includes two main components: an aromatic moiety and a basic amine group, connected by a flexible chain. nih.gov

Aromatic Rings (Diphenylmethyl Group): Cyclizine possesses a diphenylmethyl group, where two phenyl rings are attached to a single carbon atom. nih.gov This bulky, lipophilic structure is a hallmark of many H1 antagonists and is crucial for binding to the receptor. nih.gov The aromatic rings are thought to engage in van der Waals and hydrophobic interactions within a specific pocket of the H1 receptor.

Basic Amine (Methylpiperazine Moiety): The molecule contains a piperazine ring, a heterocyclic amine. The nitrogen atom at position 4 is substituted with a methyl group, and the nitrogen at position 1 is connected to the diphenylmethyl group. nih.gov This basic amine is typically protonated at physiological pH, forming a cationic head that is believed to interact with a negatively charged amino acid residue, such as aspartate, in the transmembrane domain of the H1 receptor.

Spatial Arrangement: The distance between the cationic amine and the aromatic rings is a critical determinant of H1 receptor affinity. In this compound, the crystal structure reveals that the distance between the key nitrogen atom and the centroid of the phenyl rings is approximately 6.03Å. core.ac.uk This spatial relationship is consistent with that found in other potent H1 antihistamines, suggesting a common binding mode. core.ac.uk

Studies have shown that rigidifying the diphenyl structure into a tricyclic system, as seen in some other antihistamines, can significantly increase the residence time at the H1 receptor, a factor that can influence the duration of drug action. vu.nl While cyclizine itself is not tricyclic, this principle highlights the importance of the conformation and orientation of the aromatic system for optimal receptor interaction. nih.gov

Structural Determinants for Anticholinergic Activity

In addition to its primary antihistaminic effects, cyclizine exerts a notable central anticholinergic (antimuscarinic) action. wikipedia.orgnih.gov This activity is not a side effect but is integral to its antiemetic mechanism, particularly in the context of motion sickness, as it blocks muscarinic receptors in the vestibular system and the vomiting center of the brain. drugbank.comtga.gov.au

The structural features of cyclizine responsible for its anticholinergic properties overlap with its H1 pharmacophore, a common characteristic among first-generation antihistamines. The key determinants include:

The Cationic Amine Center: The protonated piperazine ring is essential. Similar to its role in H1 binding, this cationic center mimics the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine, allowing it to bind to muscarinic receptors.

The Bulky Aromatic/Lipophilic Groups: The diphenylmethyl moiety provides the necessary bulk and lipophilicity to fit into the hydrophobic regions of the muscarinic receptor binding site.

The Spacer Group: The ethylamine (B1201723) fragment within the piperazine ring acts as a spacer, ensuring the correct distance and orientation between the cationic head and the lipophilic aromatic groups for effective binding to the muscarinic receptor.

Because of these structural similarities, cyclizine can competitively antagonize acetylcholine at muscarinic receptors, leading to its characteristic anticholinergic effects. drugbank.commedicines.org.uk This dual activity is a defining feature of cyclizine and other drugs in its class.

Modifications and Derivatives of Cyclizine for Enhanced Efficacy or Reduced Side Effects

The cyclizine scaffold has served as a template for the development of numerous derivatives. Researchers have systematically modified the core structure—the diphenylmethyl group, the central carbon, and the piperazine ring—to alter its pharmacological profile, enhance potency for a specific target, reduce side effects, or repurpose it for new therapeutic indications. nih.govacs.org

Modifications to the cyclizine structure have yielded a range of compounds with diverse pharmacological activities, from anti-inflammatory to antihyperlipidemic agents.

One significant metabolite of cyclizine is Norcyclizine , its N-demethylated derivative. This modification, where the methyl group on the piperazine nitrogen is removed, results in a compound with significantly reduced H1 antihistaminic activity compared to the parent drug. drugbank.commedicines.org.uk

In a drug repurposing study, several cyclizine derivatives were investigated as potential antihyperlipidemic agents due to their structural similarity to the drug fenofibrate (B1672516). nih.gov Computational docking studies suggested that these derivatives could bind to and activate the PPAR-alpha enzyme. The pharmacological profiles of some of these derivatives are summarized below. nih.gov

Table 1: Pharmacological Profiles of Selected Cyclizine Derivatives

Derivative NameStructural Modification from CyclizineInvestigated Pharmacological ActivityKey Finding
MeclizineFeatures a benzyl (B1604629) substituent on one phenyl ring and a different N-substituent on the piperazine ring.Antihyperlipidemic (via PPAR-alpha)Showed a similar MM-GBSA score to fenofibrate, indicating comparable binding energy. nih.gov
CinnarizineN-cinnamyl derivative instead of N-methyl.Antihyperlipidemic (via PPAR-alpha)Showed a similar MM-GBSA score to fenofibrate. nih.gov
Lifarizine (B1675320)A more complex derivative with a distinct substitution pattern.Antihyperlipidemic (via PPAR-alpha)Demonstrated a better MM-GBSA score than fenofibrate, suggesting stronger potential binding. nih.gov
MedibazineA diphenyl-derivative.Antihyperlipidemic (via PPAR-alpha)Demonstrated a better MM-GBSA score than fenofibrate. nih.gov
EtodroxizineHydroxy-containing derivative.Antihyperlipidemic (via PPAR-alpha)Showed a similar MM-GBSA score to fenofibrate and favorable ADME properties. nih.gov

Another study synthesized two new derivatives, 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine and 1-(3,4-dichlorophenyl)-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine , to explore their anti-inflammatory potential. researchgate.net These modifications of the phenyl and piperazine moieties were designed to modulate the compound's activity. researchgate.net

Systematic investigations into modifying the piperazine and phenyl moieties of cyclizine-like scaffolds have been conducted to develop agents for new diseases, such as Hepatitis C virus (HCV) infection. In one such study, researchers synthesized a library of chlorcyclizine analogues and evaluated their anti-HCV activity. acs.org

Key modifications included:

Piperazine Ring Substitutions: The N-methyl group of the piperazine ring was replaced with various alkyl groups and oligoethylene glycol side chains to improve solubility and modulate activity. acs.org For example, acylation of the second nitrogen or its substitution with trifluoroethyl groups was explored. acs.org

Phenyl Moiety Modifications: The phenyl rings were substituted with halogens, particularly chlorine (e.g., dichlorcyclizine), to probe the effect on potency. acs.org

Scaffold Rigidity and Bioisosteric Replacement: To explore conformational effects, a rigid analogue was created by linking the two phenyl rings, forming a fluorene (B118485) system. acs.org In another modification, the central carbon atom of the benzhydryl group was replaced with a nitrogen atom, creating a different chemical scaffold. acs.org

These studies demonstrate the chemical tractability of the cyclizine core, allowing for fine-tuning of its properties to target a wide range of biological receptors and enzymes.

Computational Chemistry and Molecular Modeling Approaches in Cyclizine Research

Computational chemistry and molecular modeling have become valuable tools in cyclizine research, enabling scientists to predict the biological activities of novel derivatives and to understand their interactions with target proteins at a molecular level.

Molecular Docking and Simulation: In the aforementioned drug repurposing study, molecular docking was used as the initial step to screen 16 cyclizine derivatives against the PPAR-alpha protein. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function. The most promising candidates from docking, such as lifarizine and medibazine, were further subjected to molecular dynamics (MD) simulations. MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more accurate assessment of binding stability. nih.gov

Binding Energy Calculations: The Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method was used to calculate the binding free energy of the cyclizine derivatives to the target protein, providing a quantitative measure to compare their potential efficacy against the standard drug, fenofibrate. nih.gov

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of cyclizine and its derivatives. nih.govresearchgate.net These predictions help in the early stages of drug design to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. nih.gov

Structure-Kinetics Relationship Studies: Computational approaches have been applied to broader studies of H1 antagonists to understand not just binding affinity (a thermodynamic parameter) but also binding kinetics (association and dissociation rates). nih.gov These studies help explain why some ligands have a longer duration of action than others, even with similar affinities, by analyzing features like scaffold rigidity and ligand conformation. nih.govvu.nl

These computational methods provide a rational basis for designing new cyclizine analogues, complementing traditional synthetic chemistry and pharmacological testing.

Chromatographic Techniques for Quantification

Chromatography is a cornerstone for the separation and quantification of cyclizine and its related substances. Techniques such as HPLC, HPTLC, and GC-MS are widely employed due to their resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of this compound, often coupled with UV or mass spectrometry detectors for enhanced sensitivity and specificity. core.ac.uk Reversed-phase HPLC methods are most common, utilizing C8 or C18 columns. nih.govforestchemicalsreview.comwaters.com

Several HPLC methods have been developed for determining cyclizine in pharmaceutical preparations and human serum. core.ac.ukforestchemicalsreview.com For instance, a validated stability-indicating HPLC method uses a C18 column with a mobile phase consisting of 10mM ammonium acetate, acetonitrile, and triethylamine (B128534) (64:35:1 v/v/v), with UV detection at 254 nm. forestchemicalsreview.com Another method for analyzing binary mixtures of this compound with pyridoxine (B80251) hydrochloride employed a Zorbax Eclipse C18 column and a mobile phase of methanol (B129727) and 0.05 M potassium dihydrogen phosphate (B84403) (90:10, v/v) at pH 5, with detection at 220 nm. nih.gov The linearity for this compound in this method was established in the range of 10-50 µg/mL. nih.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantifying cyclizine and its primary metabolite, norcyclizine, in biological fluids. researchgate.netconsensus.app One such method for determination in human serum involved liquid-liquid extraction followed by analysis on a C18 reversed-phase column with an ion-trap mass spectrometer and an electrospray interface. nih.gov This LC-MS/MS method demonstrated linearity in the 2.5-100 ng/mL range and had a limit of detection of 1 ng/mL. nih.gov Another rapid LC-MS/MS assay for human plasma used protein precipitation for sample preparation and a C8 analytical column, achieving a total analysis time of 4 minutes. researchgate.netresearchgate.net This method was linear from 2-200 ng/mL for both cyclizine and norcyclizine. researchgate.net

Table 1: HPLC and HPLC-MS/MS Methods for Cyclizine Quantification
TechniqueMatrixColumnMobile PhaseDetectionLinearity RangeReference
HPLC-UVPharmaceutical FormulationC18 (150 x 4.6 mm, 5 µm)10mM Ammonium Acetate : Acetonitrile : Triethylamine (64:35:1 v/v/v)UV at 254 nm50% - 150% of working strength forestchemicalsreview.com
HPLC-DADPharmaceutical FormulationZorbax Eclipse C18Methanol : 0.05 M KH2PO4 (90:10, v/v), pH 5UV at 220 nm10-50 µg/mL nih.gov
LC-MS/MSHuman SerumLuna C18Not specifiedESI-MS2.5-100 ng/mL nih.gov
LC-MS/MSHuman PlasmaC8 (50 x 2.0 mm)Linear gradient of methanol and 0.05% formic acidESI-MS/MS (MRM)2-200 ng/mL researchgate.netresearchgate.net

High-Performance Thin Layer Chromatography (HPTLC), also referred to as TLC-densitometry, offers a simpler and more cost-effective chromatographic alternative for the quantification of cyclizine. researchgate.net A validated TLC-densitometric method was developed to separate this compound from pyridoxine hydrochloride. nih.gov The separation was achieved on silica (B1680970) gel 60 F254 plates with a developing system of methylene (B1212753) chloride, acetone, and methanol (7:1:0.5, v/v/v). nih.gov The separated bands were scanned at 220 nm, and the method showed a linear relationship in the concentration range of 0.2-4 µ g/band for cyclizine. nih.gov Another eco-friendly TLC-densitometry method was developed for cyclizine and its impurities using a mobile phase of ethyl acetate, isopropanol, and ammonia (B1221849) (9.5:1:0.5, by volume) with detection at 210.0 nm. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and analysis of cyclizine and its metabolites, particularly in toxicological and metabolic studies. tandfonline.comtandfonline.com Research on the biotransformation of cyclizine in canine urine utilized GC-MS to identify the parent drug and its metabolites. tandfonline.comtandfonline.com In these studies, urine samples were subjected to solid-phase extraction, and the isolates were derivatized to form trimethylsilyl (B98337) ethers before being analyzed by positive-ion electron ionization GC-MS. tandfonline.comtandfonline.com This analysis identified cyclizine as the major excreted component, with norcyclizine being the major Phase I metabolite. tandfonline.com The method also tentatively identified several monohydroxylated metabolites. tandfonline.comtandfonline.com For quantification, selected ion monitoring (SIM) mode was employed, using chlorcyclizine as the internal standard. tandfonline.comtandfonline.com GC-MS has also been used in screening methods for various basic drugs, including cyclizine, in post-mortem blood samples. mdpi.com

Spectroscopic and Spectrometric Methods

Spectroscopic methods provide rapid and economical options for the quantification of this compound, especially in pharmaceutical formulations.

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the determination of cyclizine. nih.gov However, direct spectrophotometry can be non-selective. nih.gov To enhance sensitivity and selectivity, methods based on the formation of colored ion-pair complexes have been developed. nih.govresearchgate.net One such method involves the reaction of cyclizine with mono-acid azo dyes (like Sudan I and Sudan II) or bi-azo dyes (like Sudan III, Sudan IV, and Sudan Red 7B) in an acidic medium. nih.gov The resulting colored complexes are extracted into chloroform (B151607) and measured at specific wavelengths (e.g., 480 nm for the complex with Sudan I). nih.gov These extractive spectrophotometric methods have been successfully applied to the determination of cyclizine in pharmaceutical tablets. nih.gov The ultraviolet absorption spectrum for this compound shows maximum absorption (λmax) values at approximately 200 nm and 230 nm. core.ac.uk

Table 2: Extractive Spectrophotometric Methods for Cyclizine
Reagent (Azo Dye)λmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Sudan I4802.0-181.5 x 10⁴ nih.gov
Sudan II5502.0-181.4 x 10⁴ nih.gov
Sudan III5002.0-201.3 x 10⁴ nih.gov
Sudan IV5302.0-201.2 x 10⁴ nih.gov
Sudan Red 7B5702.0-201.1 x 10⁴ nih.gov

Spectrofluorimetry offers a highly sensitive approach for the quantification of cyclizine. d-nb.infonih.gov A novel method was developed based on measuring the native fluorescence of cyclizine in acetonitrile. d-nb.info The optimal conditions were found to be an excitation wavelength (λex) of 244 nm and an emission wavelength (λem) of 350 nm. researchgate.netd-nb.info This method demonstrated excellent sensitivity and a wide linear range from 10 to 1000 ng/mL, with a limit of detection (LOD) of 3.10 ng/mL and a limit of quantitation (LOQ) of 9.41 ng/mL. d-nb.info The procedure has been successfully validated according to ICH guidelines and applied for the determination of cyclizine in its pure form, parenteral formulations, and human plasma samples, highlighting its utility for both quality control and bioanalytical applications. researchgate.netd-nb.info

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful and indispensable techniques in the pharmaceutical industry for the unambiguous structural elucidation of drug molecules like this compound. hts-110.com While detailed de novo structural elucidation studies of this compound are not commonly published, as its structure is well-established, these methods are critical for confirming the identity and purity of newly synthesized batches or related analogue compounds. researchgate.net

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For cyclizine, ¹H NMR would confirm the presence and connectivity of protons in the diphenylmethyl and piperazine moieties. spectrabase.com MS is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. The combination of these techniques, often in hyphenated systems like Liquid Chromatography-NMR (LC-NMR) or LC-MS, is a frontline approach for identifying metabolites and degradation products. nih.gov For instance, the identity and purity of synthesized alkyl analogues of cyclizine have been confirmed using MS and NMR spectrometry, demonstrating the relevance of these techniques in the research and development of related compounds. researchgate.net

Electrochemical Methods

Electrochemical methods provide sensitive and rapid alternatives for the determination of electroactive compounds like this compound. These techniques are often cost-effective and can be applied to complex matrices.

Voltammetric techniques have been developed for the trace determination of cyclizine. A fast Fourier transform continuous cyclic voltammetric (FFTCV) method has been introduced for monitoring ultra-trace amounts of cyclizine in biological fluids and pharmaceutical tablets. nih.gov This technique utilizes a gold (Au) disk microelectrode in a flow-injection system. nih.gov A key advantage of this method is its speed and the fact that it does not require the deoxygenation of the analyte solution. nih.gov The reported detection limit for cyclizine using this method was 1.8 ng/mL, with a relative standard deviation (RSD) of 2.0% for 10 runs at a concentration of 5.0 x 10⁻⁷ M, demonstrating good reproducibility. nih.gov

While literature on the direct voltammetry of cyclizine is somewhat limited, its electrochemical properties have been utilized in High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). nih.govacs.org An HPLC-ECD method using a nickel oxide nanoparticle-modified carbon fiber microelectrode was developed for a set of piperazine antihistamines, including cyclizine. nih.gov This sensitive method achieved a detection limit of 3.8 nmol L⁻¹ for cyclizine. nih.gov

Table 2: Performance of Voltammetric Methods for Cyclizine Determination

MethodElectrodeMatrixLimit of Detection (LOD)Reference
Fast Fourier Transform Continuous Cyclic Voltammetry (FFTCV)Au disk microelectrodeBiological fluids, Tablets1.8 ng/mL nih.gov
High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-ECD)Nickel oxide nanoparticle-modified carbon fiber microelectrodeSpiked plasma3.8 nmol L⁻¹ nih.gov

Potentiometric sensors, specifically ion-selective electrodes (ISEs), have been widely developed for the determination of this compound in pure form and in pharmaceutical preparations. aip.org These sensors are typically based on a poly(vinyl chloride) (PVC) membrane containing an ion-pair complex of cyclizine as the electroactive material. aip.orgsaspublishers.com The ion-pair is formed between the cyclizine cation and a suitable precipitating agent, such as sodium tetraphenyl borate (B1201080) (TPB) or phosphotungstic acid (PT). saspublishers.comjournalijdr.comjgtps.com

The performance of these electrodes is characterized by a Nernstian or near-Nernstian response over a wide concentration range. For example, an electrode based on the cyclizine-phosphotungstate (Cy-PT) ion-pair exhibited a linear response in the concentration range of 3.5 x 10⁻⁷ to 1.0 x 10⁻² M, with a slope of 50.5 mV/decade and a lower detection limit of 1.5 x 10⁻⁷ M. saspublishers.comjournalijdr.com The selectivity of these electrodes is a critical parameter, and studies have shown high selectivity for cyclizine over various inorganic and organic ions. saspublishers.comjgtps.com The operational pH range for these sensors is typically between 3.0 and 7.0, as significant potential drift can occur at more acidic or alkaline pH values due to interference from H⁺ or OH⁻ ions. jgtps.com These ISEs offer a simple, accurate, sensitive, and precise method for cyclizine analysis without the need for prior separation steps. researchgate.netresearchgate.net

Table 3: Characteristics of a Cyclizine Ion-Selective Electrode (ISE)

ParameterValueReference
Electroactive MaterialCyclizine-Phosphotungstic acid (Cy-PT) ion-pair saspublishers.comjournalijdr.comjgtps.com
Linear Concentration Range3.5 x 10⁻⁷ – 1.0 x 10⁻² M saspublishers.comjournalijdr.comjgtps.com
Slope50.5 mV/decade saspublishers.comjournalijdr.com
Limit of Detection1.5 x 10⁻⁷ M saspublishers.comjournalijdr.com
Working pH Range3.0 - 7.0 jgtps.com

Bioanalytical Method Validation in Biological Matrices

The determination of cyclizine and its metabolites in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and clinical studies. These bioanalytical methods must be rigorously validated to ensure reliable results. Validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). d-nb.infoeuropa.eunih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the quantification of cyclizine and its primary metabolite, norcyclizine, in human plasma. researchgate.net A validated LC-MS/MS method demonstrated linearity over a concentration range of 2–200 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL for both analytes. researchgate.net The validation of this method included assessments of accuracy, precision, selectivity, and matrix effects. researchgate.net For instance, the intra- and inter-day precision, measured as relative standard deviation (RSD), was less than 14%, and the accuracy was within ±8% of the nominal concentrations, which falls within the accepted limits for bioanalytical methods. europa.euresearchgate.net

Other techniques, such as HPLC with UV detection and spectrofluorimetry, have also been validated for bioanalytical applications. d-nb.infocore.ac.uk A spectrofluorimetric method for cyclizine in human plasma was validated with a linear range of 10–1000 ng/mL and an LLOQ of 10 ng/mL according to FDA guidelines. d-nb.infonih.gov Sample preparation is a critical step, with techniques like solid-phase extraction (SPE) and protein precipitation being commonly employed to isolate the analytes from the complex biological matrix. researchgate.netcore.ac.uk

Table 4: Bioanalytical Method Validation Parameters for Cyclizine in Human Plasma

Analytical TechniqueLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)AccuracyPrecision (RSD)Reference
LC-MS/MS2 - 2002Within ±8%<14% researchgate.net
Spectrofluorimetry10 - 100010Not specifiedNot specified d-nb.infonih.gov
HPLC-UV2.5 - 1005 µg/L (5 ng/mL)Not specifiedNot specified core.ac.uk

Sensitivity, Selectivity, Accuracy, and Precision

The quantification of this compound in pharmaceutical formulations and biological fluids requires analytical methods that are sensitive, selective, accurate, and precise. Various techniques, including spectrophotometry, spectrofluorimetry, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated to meet these criteria. researchgate.netnih.gov

A spectrofluorimetric method has been established for detecting cyclizine in human plasma and parenteral formulations. d-nb.info This method demonstrates high sensitivity with a limit of detection (LOD) of 3.10 ng/mL and a limit of quantitation (LOQ) of 9.41 ng/mL. d-nb.info For bioanalytical applications in human plasma, the lower limit of quantitation (LLOQ) was established at 10 ng/mL. nih.gov The method proved to be linear over a concentration range of 10–1000 ng/mL with a high correlation coefficient (r = 0.9999). d-nb.info Accuracy was confirmed with recovery percentages ranging from 100.73% to 101.90% for various concentrations. d-nb.info Precision was demonstrated by low relative standard deviation (RSD) values for both intra-day (0.25% to 1.23%) and inter-day (0.54% to 1.55%) analyses. d-nb.info

High-performance liquid chromatography (HPLC) methods have also been validated for cyclizine analysis. One such method, utilizing electrochemical detection, established a limit of quantitation of 1 µg/L for both cyclizine and its metabolite, norcyclizine, in serum and urine. core.ac.uk Another stability-indicating HPLC method reported a relative standard deviation (%RSD) of peak responses of less than 2.0% over six replicate injections, indicating good precision. forestchemicalsreview.com

For enhanced sensitivity and selectivity, an LC-MS/MS method was developed for the determination of cyclizine in human serum. nih.govresearchgate.net This technique achieved a limit of detection of 1 ng/mL and was linear across a calibration range of 2.5–100 ng/mL. nih.govresearchgate.net The method was reported to possess the necessary sensitivity, selectivity, precision, and accuracy for monitoring cyclizine concentrations in human subjects after oral administration. nih.govresearchgate.net

Capillary zone electrophoresis (CZE) offers an alternative with specific advantages, such as the use of non-toxic aqueous buffers. nih.gov A validated CZE method for cyclizine in tablets and suppositories demonstrated the required accuracy, selectivity, sensitivity, and precision, and was also shown to be stability-indicating, as it could resolve the drug from its degradation products. nih.gov

The table below summarizes the validation parameters for various analytical methods used for this compound.

Table 1: Summary of Validation Parameters for this compound Analytical Methods

Analytical Method Matrix Linearity Range (ng/mL) LOD (ng/mL) LOQ/LLOQ (ng/mL) Accuracy (% Recovery) Precision (%RSD) Source
Spectrofluorimetry Human Plasma 10 - 1000 3.10 9.41 (LOQ), 10 (LLOQ) 100.73 - 101.90 Intra-day: 0.25-1.23, Inter-day: 0.54-1.55 d-nb.infonih.gov
LC-MS/MS Human Serum 2.5 - 100 1 2.5 Not specified Not specified nih.govresearchgate.net
HPLC-ECD Serum & Urine Not specified Not specified 1 (as µg/L) Not specified Not specified core.ac.uk
Spectrophotometry Pure Drug 2 - 60 (µg/mL) Not specified Not specified 99.4 - 101.1 0.3 - 1.62 nih.gov

Stability of this compound in Biological Samples

The stability of this compound in biological samples is a critical factor for ensuring reliable results in pharmacokinetic and bioanalytical studies. Investigations have been conducted to assess its stability under various storage and handling conditions.

A spectrofluorimetric study evaluated the stability of cyclizine in human plasma. d-nb.infonih.gov The results, which met FDA guidelines, showed that cyclizine is stable for at least 6 hours at room temperature, with 96.98% to 98.03% of the initial concentration remaining. nih.gov The compound also demonstrated stability through three freeze-thaw cycles, with recovery percentages between 96.50% and 97.14%. nih.gov

Further research using an HPLC method provided detailed stability data for this compound in both serum and urine at different temperatures over four weeks. core.ac.uk The findings indicated that the compound maintains stability when stored at +4°C and -15°C for the tested duration. core.ac.uk Additionally, the stability of standard stock solutions of cyclizine has been evaluated. A stock solution of cyclizine (1 mg/mL) prepared in water was found to be stable for up to 5 days at ambient temperature when protected from light. nih.gov

The compatibility of cyclizine lactate (B86563) with other drugs in solution, such as in a syringe driver, is also a key aspect of its stability. For instance, combinations of cyclizine lactate and diamorphine hydrochloride are visually compatible and chemically stable in water for injection (WFI) for up to 24 hours at concentrations up to 20 mg/mL. oup.com However, precipitation can occur if the concentration of either drug exceeds certain limits relative to the other. oup.com

The table below presents stability data for cyclizine in human plasma under different conditions.

Table 2: Stability of Cyclizine in Human Plasma

Stability Condition Concentration (ng/mL) % Remaining (Mean ± SD) Source
Room Temperature (6 hours) 30 96.98 ± 1.13 nih.gov
400 98.03 ± 0.98 nih.gov
800 97.45 ± 1.02 nih.gov
Three Freeze-Thaw Cycles 30 97.14 ± 1.32 nih.gov
400 96.50 ± 0.97 nih.gov

Preclinical Studies and in Vitro / in Vivo Models

In Vitro Receptor Binding and Functional Assays

Cyclizine (B1669395) is a first-generation piperazine (B1678402) derivative that functions as a histamine (B1213489) H1 receptor antagonist. researchgate.netfrontiersin.org Its mechanism of action involves blocking the action of histamine at H1 receptors. nih.govcliniciansbrief.com In vitro studies using radioligand binding assays with homogenates of HEK293T cells transiently expressing the human H1 receptor have been conducted to characterize its binding affinity and kinetics. nih.govnih.gov

These studies are crucial for understanding the structure-activity relationships of H1 antagonists. nih.govnih.gov Hallmark features of H1 receptor ligands include aromatic rings, often in a diphenyl structure like cyclizine, and a basic amine contained within a heterocyclic ring. nih.govnih.gov Research comparing non-tricyclic ligands, such as cyclizine, with tricyclic antagonists has shown that cyclicity can have a pronounced effect on binding kinetics. nih.gov Generally, tricyclic ligands were found to have a higher binding affinity and a longer drug-target residence time than the non-tricyclic compounds. nih.gov

Table 1: In Vitro H1 Receptor Binding Affinity and Kinetics of Benchmark Antagonists This table is interactive. You can sort the columns by clicking on the headers.

Compound Type pKi pKD,calc Residence Time (RT) (min)
Diphenhydramine Non-Tricyclic 7.9 ± 0.1 7.9 ± 0.1 0.9 ± 0.2
Cyclizine Non-Tricyclic 7.7 ± 0.1 7.7 ± 0.1 1.1 ± 0.1
Triprolidine Non-Tricyclic 8.6 ± 0.1 8.6 ± 0.1 1.3 ± 0.1
Mepyramine Non-Tricyclic 9.0 ± 0.1 9.0 ± 0.1 2.5 ± 0.1
Azatadine Tricyclic 9.2 ± 0.1 9.2 ± 0.1 12 ± 1
Desloratadine Tricyclic 9.2 ± 0.1 9.2 ± 0.1 200 ± 40

Data sourced from a study on HEK293T cells expressing human H1R. nih.gov

Animal Models of Nausea and Vomiting

Apomorphine is a nonselective dopamine (B1211576) agonist that effectively induces emesis by stimulating D2 receptors in the chemoreceptor trigger zone (CTZ). cliniciansbrief.com It is commonly used in preclinical models, particularly in dogs, to test the efficacy of antiemetic agents. nih.gov While dopamine antagonists are effective in this model, the efficacy of antihistamines has been investigated with varied results. For instance, studies on the first-generation antihistamines Dramamine and Benadryl (diphenhydramine) found them to be ineffective at preventing apomorphine-induced emesis in dogs. researchgate.net Another antihistamine, promethazine, is believed to antagonize apomorphine-induced vomiting due to its central antimuscarinic actions and its ability to inhibit the medullary chemoreceptor trigger zone.

Animal models are critical for evaluating the efficacy of anti-motion sickness drugs. As many rodents lack an emetic reflex, alternative behaviors are used as markers for motion sickness. nih.gov

One such model utilizes rats, where motion sickness is induced by rotatory stimulation. researchgate.net The evaluation criterion in these studies is the consumption of kaolin (B608303), a non-nutritive clay; this behavior, known as pica, is considered an analogue to vomiting. researchgate.net In one study, administration of cyclizine significantly decreased the amount of kaolin consumed by the rats, demonstrating its anti-motion sickness effect in this model. researchgate.net

In dogs, a model based on the generation of Coriolis acceleration through the simultaneous use of vertical and rotatory movement has been described. This method was shown to be effective in inducing motion sickness for the purpose of screening antiemetic drugs. In this model, cyclizine (tested as Marezine) was found to be an effective agent against motion sickness.

Table 2: Summary of Animal Models for Motion Sickness This table is interactive. You can sort the columns by clicking on the headers.

Animal Model Method of Induction Evaluation Criterion Finding for Cyclizine
Rat Rotatory Stimulation Kaolin Consumption (Pica) Significantly decreased kaolin consumption. researchgate.net
Dog Coriolis Acceleration (Vertical & Rotatory Movement) Prevention of Emesis Proved effective.

Studies on Vestibular System Modulation

The vestibular system in the inner ear is crucial for balance and spatial orientation. researchgate.net Overstimulation or disruption of signals from the vestibular apparatus to the brain's vomiting center is a primary cause of motion sickness and vertigo. cliniciansbrief.comresearchgate.net Preclinical evidence suggests that cyclizine's therapeutic effects are mediated, in part, by its influence on this system. cliniciansbrief.com

The mechanism involves the depression of labyrinthine excitability and vestibular stimulation. cliniciansbrief.com Cyclizine acts on the vomiting center, which is rich in histamine H1 and muscarinic receptors that receive neuronal signals from the vestibular system. cliniciansbrief.comresearchgate.net By blocking these receptors, cyclizine dampens the transmission of overstimulatory vestibular signals, thereby reducing the activation of the medullary chemoreceptor trigger zone and the vomiting center. cliniciansbrief.comresearchgate.net This modulation reestablishes the balance of activity in the afferent neurons. While cyclizine is known to be effective for vertigo and nausea originating from inner ear disturbances, human studies at standard doses have shown it may have minimal suppressive effects on certain aspects of visual-vestibular interaction, such as postural sway and optokinetic nystagmus. researchgate.net

Central Nervous System Effects in Preclinical Models

Cyclizine hydrochloride is a histamine H1-receptor antagonist of the piperazine class that readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS). nih.gov Preclinical observations consistently demonstrate CNS depressant activities, which underpin both its therapeutic antiemetic action and certain toxicological properties. nih.govpharmacyregulation.org

The compound's mechanism involves depression of labyrinthine excitability and vestibular stimulation, and it may act on the medullary chemoreceptor trigger zone. researchgate.net Its anticholinergic properties also contribute to its CNS profile. wellingtonicu.com

Symptoms observed in cases of acute toxicity in animal models and extrapolated from clinical overdoses include a range of CNS effects. These can be both depressant and excitatory. Depressant effects include drowsiness, dizziness, incoordination, ataxia, and weakness. windows.net Conversely, at higher exposures, hyperexcitability, disorientation, hyperkinesia, and convulsions can occur. windows.net In younger animals, there is a greater susceptibility to convulsions. windows.net

There are reports of misuse of cyclizine for its euphoric or hallucinatory effects, which are attributed to its central anticholinergic actions. pharmacyregulation.orgwindows.net

Table 1: Observed Central Nervous System Effects in Preclinical Contexts

Effect Type Specific Observation Reference
Depressant Drowsiness, somnolence, decreased consciousness windows.netdrugs.com
Dizziness, ataxia, incoordination windows.net
Excitatory Hyperexcitability, restlessness, nervousness windows.netdrugs.com
Tremor, dyskinesia, extrapyramidal disturbances drugs.com
Convulsions (especially in younger subjects) windows.net
Psychiatric/Behavioral Disorientation, hallucinations (auditory and visual) pharmacyregulation.orgdrugs.com
Euphoria pharmacyregulation.org

Toxicity and Safety Pharmacology Studies

Acute toxicity from this compound manifests through both peripheral anticholinergic effects and significant impacts on the central nervous system. windows.net An oral dose of 5 mg/kg is considered likely to produce clinical symptoms of toxicity. windows.net According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with acute toxicity warnings, including being toxic if swallowed or in contact with skin and fatal if inhaled. nih.gov

Preclinical data and clinical observations in specific patient populations indicate that cyclizine can exert notable effects on the cardiovascular system. In models of severe heart failure, cyclizine has been shown to cause a decrease in cardiac output, which is associated with compensatory increases in heart rate, mean arterial pressure, and pulmonary wedge pressure. wellingtonicu.comwindows.netmedsafe.govt.nz Consequently, its use is approached with caution in preclinical models of cardiac compromise. wellingtonicu.com Other reported cardiovascular effects, primarily from post-marketing surveillance, include tachycardia, palpitations, hypertension, and hypotension. medsafe.govt.nznih.gov

Table 2: Summary of Preclinical and Observed Cardiovascular Findings

Parameter Finding Context/Model Reference
Cardiac Output Decrease Severe heart failure models wellingtonicu.comwindows.net
Heart Rate Increase (Tachycardia) Associated with decreased cardiac output wellingtonicu.comwindows.net
Arterial Pressure Increase Severe heart failure models wellingtonicu.comwindows.net
Pulmonary Wedge Pressure Increase Severe heart failure models wellingtonicu.comwindows.net

Neurological Effects

The neurological effects observed in toxicity studies are extensive and align with the compound's known CNS activity. Symptoms of acute toxicity include drowsiness, dizziness, ataxia, and incoordination. windows.net More severe neurological manifestations can include hyperexcitability, disorientation, impaired judgment, hallucinations, hyperkinesia, extrapyramidal motor disturbances, and convulsions. windows.nettga.gov.au Rare reports have also noted transient speech disorders, paresthesia, and generalized chorea. drugs.commedsafe.govt.nz

The teratogenic potential of cyclizine has been investigated in animal models with varying results. Some animal studies indicate that cyclizine may be teratogenic, revealing evidence of malformations such as cleft palate and cephalic abnormalities at doses significantly higher than the clinical equivalent (e.g., above 25 to 50 mg/kg/day). drugs.comhpra.ie However, another study reported negative findings for teratogenicity in rats and rabbits at oral doses up to 65 mg/kg and 75 mg/kg, respectively. hpra.ie The relevance of the positive findings in animal studies to humans is considered uncertain. drugs.com The GHS classification includes a warning that the compound is "Suspected of damaging fertility or the unborn child". nih.gov

In a study on fertility, the prolonged administration of cyclizine to male and female rats at dose levels of approximately 15 and 25 mg/kg/day showed no evidence of impaired fertility after 90-100 days of continuous treatment. slideshare.net

Formal long-term studies in animals to definitively determine the carcinogenic potential of cyclizine alone have not been conducted. drugs.comhpra.ieslideshare.net However, long-term studies where cyclizine was administered in combination with nitrate (B79036) did not indicate carcinogenicity. drugs.comhpra.ie In mutagenicity testing, cyclizine was found to be non-mutagenic in a full Ames test. drugs.comslideshare.net It was noted, however, that it can undergo nitrosation in vitro to form mutagenic products. drugs.comslideshare.net A broader review of antihistamines for genotoxicity and carcinogenicity did not provide specific bioassay results for cyclizine. researchgate.net

Clinical Research and Therapeutic Applications

Efficacy in Motion Sickness and Vertigo

Cyclizine (B1669395) hydrochloride is a first-generation antihistamine belonging to the piperazine (B1678402) class, recognized for its efficacy in managing nausea, vomiting, and dizziness associated with motion sickness and vertigo. patsnap.comwikipedia.orgdrugbank.com Its therapeutic action is primarily attributed to its histamine (B1213489) H1 receptor antagonism. patsnap.com By blocking these receptors in the brain's vomiting center, cyclizine hydrochloride effectively reduces the overstimulation of pathways from the vestibular system (inner ear) that occurs during motion, thereby alleviating symptoms. drugbank.comaccessdoctor.co.uk It also possesses anticholinergic properties that contribute to its antiemetic effects. patsnap.comdrugbank.com

Clinical trials and extensive use since its initial approval in 1953 have established the effectiveness of this compound for motion sickness. patsnap.com Studies have demonstrated its utility in preventing and treating the associated nausea and vomiting. patsnap.com Research has shown that cyclizine has a direct action on the stomach, which contributes to its efficacy in treating gastrointestinal symptoms related to motion sickness. nih.gov While specific, recent, large-scale clinical trial data is not always highlighted in literature, its long-standing use and over-the-counter availability in many regions for this indication underscore its accepted efficacy. patsnap.comnih.gov Comparative studies have found its effectiveness to be similar to other first-generation antihistamines like diphenhydramine. nih.gov

This compound is valuable in relieving vomiting and vertigo associated with vestibular disturbances, such as Menière's disease. medicines.org.uk The vestibular system in the inner ear is crucial for balance and spatial orientation; when it is disrupted, it can send overwhelming signals to the brain's vomiting center, triggering vertigo and nausea. accessdoctor.co.uk this compound acts on this center, blocking histamine and muscarinic receptors to dampen these signals and reduce the intensity and frequency of vertigo episodes. accessdoctor.co.uk By depressing labyrinth excitability and vestibular stimulation, it provides significant symptomatic relief for patients with conditions affecting the vestibular apparatus, allowing them to better manage their daily activities. drugbank.comaccessdoctor.co.uk

Pharmacokinetic and Pharmacodynamic Correlations in Clinical Populations

Correlation of Plasma Concentrations with Therapeutic and Adverse Effects

The relationship between the plasma concentration of cyclizine and its therapeutic and adverse effects has been explored in clinical studies. Following a single oral dose of 50 mg of this compound in healthy adult volunteers, a peak plasma concentration of approximately 70 ng/mL is reached in about two hours.

A study in palliative care patients receiving continuous subcutaneous infusions of cyclizine investigated the correlation between plasma concentrations and clinical effects. The study measured nausea and sedation scores but did not find a direct correlation between cyclizine plasma concentrations and antiemetic efficacy. However, it did provide data on sedation scores in this patient population.

While a precise therapeutic range has not been definitively established, some general concentration levels have been reported. A plasma concentration of 30 mg/L is considered low, 300 mg/L is high, 1,500 mg/L is considered toxic, and 15,000 mg/L is potentially lethal. It is important to note that these values are not clearly defined in the context of therapeutic efficacy versus toxicity.

The table below presents pharmacokinetic parameters of cyclizine from a study in healthy male volunteers after a single 50 mg oral dose.

Pharmacokinetic ParameterMean Value
Cmax (Peak Plasma Concentration)20.39 ng/mL
Tmax (Time to Peak Concentration)4.34 hours
AUC0-t (Area Under the Curve)410.56 ng.h/mL
AUC0-inf (Area Under the Curve to Infinity)473.86 ng.h/mL

Data from a bioequivalence study of this compound 50 mg tablets in healthy volunteers.

Dose-Response Relationships

Information on the dose-response relationship of this compound for its antiemetic effect is limited in the available scientific literature. Standard doses are typically used in clinical practice, and detailed studies examining the effects of a wide range of doses on the degree of nausea and vomiting control are not extensively reported.

One pharmacokinetic study in healthy volunteers did acquire data following the administration of single oral doses of 100 mg and 150 mg of this compound, in addition to the standard 50 mg dose. While this study focused on the pharmacokinetic profile of the drug at these higher doses, it provides a basis for understanding how the body processes larger amounts of cyclizine. However, it did not provide a direct correlation between these higher doses and an increased or altered antiemetic response.

Clinical Safety and Tolerability Profiles

Central Nervous System Adverse Effects (e.g., Drowsiness, Restlessness, Insomnia, Hallucinations)

The use of this compound is associated with a range of central nervous system (CNS) adverse effects. These effects are a key consideration in the clinical safety and tolerability of the drug.

Drowsiness is one of the most common CNS side effects, occurring in more than 1 in 100 people. This is a typical effect of first-generation antihistamines due to their action on H1 receptors in the CNS. Other common side effects include dizziness and a lack of coordination.

Less frequently, but more severe, CNS adverse effects can occur. These include restlessness, nervousness, and insomnia. Hallucinations, both auditory and visual, have also been reported, particularly with doses that exceed recommendations. Rare CNS adverse effects, occurring in less than 1 in 10,000 people, can include muscle stiffness or shaking, and unusual movements of the face or tongue.

The following table summarizes the central nervous system adverse effects of this compound:

Adverse EffectFrequency
DrowsinessCommon (>1 in 100)
DizzinessNot specified
Lack of coordinationNot specified
RestlessnessNot specified
NervousnessNot specified
InsomniaNot specified
Hallucinations (auditory and visual)Not specified (especially with high doses)
Muscle stiffness or shakingRare (<1 in 10,000)
Unusual face or tongue movementsRare (<1 in 10,000)
Depressed level of consciousnessRare (0.01% to 0.1%)
Loss of consciousnessRare (0.01% to 0.1%)

Frequencies are based on available data and may vary.

Anticholinergic Adverse Effects (e.g., Dry Mouth, Constipation, Urinary Retention, Blurred Vision)

As a histamine H1-receptor antagonist with central anticholinergic (antimuscarinic) properties, this compound can lead to a range of adverse effects related to its blockade of muscarinic receptors. wikipedia.orgdrugbank.com These effects are common and typically mild. www.nhs.uk

Common anticholinergic side effects reported in more than 1 in 100 people include:

Dry Mouth: A frequent complaint that may be managed with sugar-free gum or sweets. www.nhs.uk

Blurred Vision: This can impair the ability to operate machinery or drive and may require medical consultation if it persists for more than two days. www.nhs.uk

Constipation: Increasing dietary fiber and fluid intake can help alleviate this issue. www.nhs.uk

Other antimuscarinic effects that occur in 1% to 10% of users include urinary retention and gastro-intestinal disturbances. wikipedia.org Caution is advised for patients with conditions that could be exacerbated by anticholinergic activity, such as angle-closure glaucoma, urinary retention, and prostatic hypertrophy. wikipedia.orgmedicines.org.uk

Summary of Common Anticholinergic Adverse Effects of this compound
Adverse EffectDescriptionIncidence
DrowsinessA feeling of sleepiness or lethargy. www.nhs.ukCommon (>10%) wikipedia.org
Dry MouthReduced saliva production causing a dry sensation in the mouth. wikipedia.orgwww.nhs.ukCommon (>10%) wikipedia.org
Blurred VisionLoss of sharpness of eyesight. www.nhs.ukUncommon (1-10%) wikipedia.org
ConstipationDifficulty in passing stools. wikipedia.orgwww.nhs.ukUncommon (1-10%) wikipedia.org
Urinary RetentionDifficulty in completely emptying the bladder. wikipedia.orgrxlist.comUncommon (1-10%) wikipedia.org

Cardiovascular Adverse Effects (e.g., Tachycardia, Hypotension, QTc Prolongation)

This compound can impact the cardiovascular system, although serious effects are not common. Reported cardiovascular adverse effects include tachycardia (an abnormally rapid heart rate) and hypotension (low blood pressure). wikipedia.orgdrugs.com Palpitations and arrhythmias have also been noted occasionally. drugtodayonline.com

In patients with severe heart failure or acute myocardial infarction, cyclizine should be used with caution. medicines.org.uk Research has indicated that in these specific patient groups, cyclizine may lead to a decrease in cardiac output, which is associated with increases in heart rate, mean arterial pressure, and pulmonary wedge pressure. medicines.org.uk One study observed that while cyclizine produced certain hemodynamic changes, the subsequent administration of diamorphine tended to move those variables back toward baseline values. nih.gov

Regarding its effect on the QT interval—a measure of the heart's electrical repolarization—cyclizine is not typically associated with QT prolongation. ggcmedicines.org.uknih.gov This makes it a potential anti-emetic choice when other drugs known to prolong the QT interval, such as ondansetron (B39145) or domperidone, must be avoided. ggcmedicines.org.uk

Cardiovascular Adverse Effect Profile of this compound
Adverse EffectClinical ConsiderationSource
TachycardiaUncommon (1% to 10%) side effect. wikipedia.org wikipedia.org
HypotensionMay occur, potentially causing light-headedness. rxlist.comdrugs.com Caution is advised in postoperative patients. rxlist.com rxlist.comdrugs.com
QTc ProlongationNot associated with QT prolongation, making it a suitable option when this is a concern. ggcmedicines.org.uk ggcmedicines.org.uk
Effects in Heart FailureMay cause a fall in cardiac output in patients with severe heart failure. medicines.org.uk medicines.org.uk

Hepatic Safety Profile

Despite its widespread use over many years, cyclizine has rarely been associated with clinically apparent liver injury. nih.gov The U.S. National Institute of Diabetes and Digestive and Kidney Diseases' LiverTox database assigns cyclizine a "Likelihood Score: E," indicating it is an unlikely cause of liver injury. nih.gov

Rarely, in less than 1 in 10,000 people, serious side effects can include signs of liver problems, such as the yellowing of the skin or the whites of the eyes (jaundice). www.nhs.uk An isolated case report described a child who developed clinically apparent liver injury after being given cyclizine for several days; the symptoms recurred upon restarting the drug. nih.gov However, such instances are exceptionally uncommon. The general safety of cyclizine concerning liver toxicity may be related to its use at a low daily dose and for a limited duration. nih.gov Caution is nonetheless advised when administering cyclizine to patients with pre-existing hepatic disease. medicines.org.ukwindows.net

Drug-Drug Interactions and Polypharmacy Considerations

This compound is subject to several clinically significant drug-drug interactions, primarily due to its CNS depressant and anticholinergic properties, as well as its metabolic pathway.

Interactions with CNS Depressants (e.g., Alcohol, Benzodiazepines, Opioids)

This compound can have additive effects with alcohol and other central nervous system (CNS) depressants. windows.net Co-administration can potentiate the sedative effects of substances such as alcohol, hypnotics, benzodiazepines (like diazepam), opioid analgesics (like hydrocodone and buprenorphine), and other tranquilizers. drugtodayonline.comwindows.netmedindia.net This can lead to increased drowsiness and impairment of coordination, judgment, and reaction time, making activities like driving or operating machinery hazardous. clevelandclinic.orgdoctorabad.comdrugs.com The concomitant misuse of cyclizine with large amounts of alcohol is considered particularly dangerous. medicines.org.uk

Interactions with Other Anticholinergic Drugs

Due to its own anticholinergic activity, cyclizine may enhance the side effects of other drugs with antimuscarinic properties. windows.net When taken with other anticholinergic drugs, such as atropine (B194438) or certain antidepressants (both tricyclics and MAOIs), there is a risk of an additive effect. medicines.org.ukwindows.net This can potentially worsen side effects like dry mouth, blurred vision, constipation, and urinary retention. www.nhs.uk

Interactions Affecting Metabolism (e.g., CYP Enzyme Inhibitors/Inducers)

The cytochrome P450 (CYP) enzyme system is crucial for the metabolism of many drugs. nih.gov Altering the activity of these enzymes through inhibition or induction can lead to significant drug-drug interactions. nih.gov Cyclizine has been identified as an inhibitor of the enzyme CYP2C9. drugbank.comwikipedia.org Therefore, it has the potential to decrease the metabolism of other drugs that are substrates for this enzyme. This inhibition could lead to increased plasma concentrations and a greater risk of toxicity from the co-administered drug.

Table of Compounds Mentioned
Compound Name
Alcohol
Atropine
Benzodiazepines
Buprenorphine
This compound
Diamorphine
Diazepam
Domperidone
Hydrocodone
Ondansetron
Opioids

Pharmaceutical Formulation Science and Drug Delivery Systems Research

Oral Formulations and Bioequivalence Studies

Cyclizine (B1669395) hydrochloride is most commonly formulated for oral administration. clevelandclinic.org Research in this area focuses on ensuring that manufactured tablets meet quality standards and that generic versions are therapeutically equivalent to the originator products.

Standard oral formulations of cyclizine hydrochloride are typically 50 mg tablets. medicines.org.uk The manufacturing process and the excipients used are critical for the quality and performance of the final product. Common excipients in this compound tablets include lactose (B1674315) monohydrate, maize starch, and sodium starch glycolate. windows.net

The dissolution characteristics of these tablets are a key quality attribute, indicating how quickly the active pharmaceutical ingredient is released from the tablet into a solution. core.ac.uk Studies have shown that this compound tablets generally meet the compendial specifications for dissolution. core.ac.uk Comparative in vitro dissolution profiles are a prerequisite for the assessment of generic products, ensuring they perform similarly to the reference product. windows.net The quality characteristics of this compound 50 mg tablets are typically well-defined, with specifications and batch analyses ensuring consistency from one batch to another. windows.net

Bioequivalence studies are essential for the approval of generic drugs, as they demonstrate that the generic formulation performs in the same manner as the reference product. fda.gov These studies compare the rate and extent to which the active ingredient becomes available at the site of drug action. fda.gov For this compound, multiple studies have been conducted to establish bioequivalence between test and reference formulations. windows.netnih.gov

A randomized, open-label, single-dose, crossover study involving 32 healthy male volunteers compared a generic cyclizine 50 mg tablet to the reference product, Valoid® 50 mg. nih.govresearchgate.netconsensus.app The pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), were measured. nih.govresearchgate.net The results showed that the 90% confidence intervals for the ratio of geometric means for both Cmax and AUC fell within the accepted bioequivalence range of 80-125%. nih.govresearchgate.netconsensus.app This confirmed the bioequivalence of the two formulations. windows.netnih.gov

Pharmacokinetic ParameterTest Formulation (Cyclizine 50 mg)Reference Formulation (Valoid® 50 mg)Geometric Mean Ratio (Test/Reference) %90% Confidence Interval
Cmax (ng/mL)21.5020.39101.8180-125%
AUC0-t (ng.h/mL)423.71410.56101.8180-125%
Tmax (h)3.854.34N/AN/A
AUC0-inf (ng.h/mL)489.26473.86N/AN/A

Data sourced from a bioequivalence study in healthy volunteers. nih.govresearchgate.net

To address the needs of patients with difficulty swallowing (dysphagia) and to potentially improve bioavailability, research has been conducted on orodispersible tablets (ODTs) of this compound. amazonaws.com ODTs are designed to disintegrate rapidly in the saliva without the need for water. amazonaws.com

One study focused on formulating a cost-effective ODT of this compound using different excipients, including a new generation excipient (Ludiflash®) and a conventional superdisintegrant (crospovidone). amazonaws.com The tablets were prepared by direct compression and evaluated for various pharmaceutical properties. amazonaws.com The findings indicated that formulations containing the new generation excipient, Ludiflash®, showed superior results, with faster disintegration times and a higher percentage of drug release compared to those with plain crospovidone. amazonaws.com For example, a formulation with 120 mg of Ludiflash® had a disintegration time of approximately 24 seconds and released about 97.54% of the drug in 20 minutes. amazonaws.com In contrast, a formulation with 5.5 mg of crospovidone disintegrated in about 34 seconds and released 89.41% of the drug in the same timeframe. amazonaws.com

Formulation CodeKey ExcipientDisintegration Time (seconds)Drug Release at 20 mins (%)
L5Ludiflash® (120 mg)~24~97.54
P5Crosspovidone (5.5 mg)~34~89.41

Comparison of two orodispersible tablet formulations of this compound. amazonaws.com

Parenteral Formulations (Intravenous and Intramuscular)

Cyclizine is available in parenteral formulations for intravenous (IV) and intramuscular (IM) administration, typically as cyclizine lactate (B86563) at a concentration of 50mg per 1mL. bapen.org.ukhealth.wa.gov.auwho.int These formulations are classified as Prescription Only Medicines (POM) and are used when the oral route is not feasible. bapen.org.ukbapen.org.uk The injectable solution is ready for use and does not require reconstitution for IM injection. emed.iemedinfogalway.ie For slow IV injection, it may be diluted. emed.iemedinfogalway.ie

The stability and compatibility of this compound injectable solutions are critical considerations, particularly in settings where it is co-administered with other drugs in a single syringe, such as in palliative care. westmidspallcare.co.uk Cyclizine has a low pH of 3.3-3.7, which makes it extremely irritating and can lead to precipitation when mixed with other substances or at high concentrations. bapen.org.ukbapen.org.uk

Several factors can affect the stability of cyclizine solutions:

Concentration: Intravenous cyclizine may precipitate at concentrations above 10 mg/mL. bapen.org.ukbapen.org.uk

Diluent: The use of 0.9% sodium chloride as a diluent should be avoided as it can increase the risk of precipitation. nih.gov Water for Injection is the recommended diluent. windows.netsafercare.vic.gov.au

Compatibility with other drugs: The compatibility of cyclizine is highly concentration-dependent when mixed with opioids like diamorphine. westmidspallcare.co.uknih.gov Studies have shown that a 1:1 ratio of diamorphine to cyclizine is stable at concentrations up to 20 mg/mL for 24 hours. nih.gov However, increasing the concentration of either drug necessitates a reduction in the other to maintain stability. nih.gov The addition of haloperidol (B65202) (2 mg/ml) to diamorphine and cyclizine combinations did not appear to have a detrimental effect on their compatibility and stability. nih.gov It is recommended to check for any cloudiness or haze formation before administration, and discard the solution if precipitation is observed. emed.iemedinfogalway.ie

Novel Drug Delivery Systems

Research into novel drug delivery systems for this compound aims to improve patient compliance, enhance bioavailability, and provide alternative routes of administration. google.compharmtech.com One such innovation is the development of this compound dripping pills. google.com This technology utilizes ultramicronization and a dropping pill formulation process. google.com The resulting pills are small, disintegrate and dissolve quickly, and can be either swallowed or taken buccally, which is advantageous for children, the elderly, and patients with dysphagia. google.com This method is also reported to be cost-effective with simple production equipment. google.com

Other research has explored the potential for transdermal delivery by synthesizing alkyl analogues of cyclizine with physicochemical properties more favorable for skin permeation. researchgate.net The broader push for novel dosage forms, such as transdermal patches and inhalation products for other drugs, is driven by the potential to improve patient compliance and enhance safety and efficacy. pharmtech.com

Nanocrystal Formulations for Enhanced Bioavailability

Poorly water-soluble drugs often present significant challenges in formulation development, primarily due to low bioavailability. nih.govcore.ac.uk Nanocrystal technology is a universal formulation approach that addresses this issue by converting drug particles into the nanometer size range (typically below 1000 nm). researchgate.netrjpdft.com This reduction in particle size dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a significant increase in the dissolution velocity of the compound. researchgate.net

Furthermore, nanocrystals can enhance the saturation solubility of a drug. core.ac.uk The combined effects of faster dissolution and increased solubility can lead to improved oral absorption and higher bioavailability. rjpdft.com This technology is particularly advantageous as it consists of the pure drug, minimizing the need for carriers and allowing for high drug loading. nih.gov While no specific studies on this compound nanocrystals were identified, the principles of this technology suggest it could be a viable strategy to enhance its formulation.

Table 1: Potential Advantages of Nanocrystal Formulations

Feature Description Potential Benefit for this compound
Increased Dissolution Velocity Smaller particles have a larger surface area, allowing them to dissolve more quickly in physiological fluids. researchgate.net Faster onset of action, which is desirable for an anti-emetic.
Enhanced Bioavailability Improved dissolution leads to greater absorption of the drug into the bloodstream. core.ac.ukrjpdft.com Could allow for more consistent therapeutic effects.
High Drug Loading Nanocrystal formulations are carrier-free, consisting of 100% drug, stabilized by a minimal amount of surfactant or polymer. nih.gov Facilitates the formulation of smaller, more patient-compliant dosage forms.
Versatile Administration Routes Nanosuspensions can be adapted for various delivery routes, including oral, parenteral, and pulmonary. core.ac.ukrjpdft.com Offers flexibility in developing different types of cyclizine products.
Improved Physical Stability The crystalline nature of the nanoparticles provides better stability compared to amorphous forms. rjpdft.com Longer shelf-life and more robust product formulations.

Mucoadhesive Drug Delivery Systems (e.g., Intranasal, Buccal)

Mucoadhesive drug delivery systems are designed to remain in contact with a mucosal surface for an extended period. nih.gov Routes such as the buccal (inner cheek) and nasal mucosa are highly vascularized, offering direct entry into the systemic circulation. gjpb.de This pathway bypasses the gastrointestinal tract and, crucially, avoids first-pass hepatic metabolism, where a significant portion of an orally administered drug can be metabolized by the liver before reaching systemic circulation. nih.govsemanticscholar.org

For antiemetic drugs, this route offers distinct advantages. For instance, mucoadhesive buccal systems have been developed for ondansetron (B39145) to improve its bioavailability, which is only 50-60% when administered orally due to extensive first-pass metabolism. semanticscholar.org Similarly, nasal administration of antihistamines like cyclizine has been explored to inhibit nausea and emesis. google.com The rapid absorption and avoidance of degradation in the gut make these routes particularly suitable for drugs where a quick onset of action is needed. googleapis.com Mucoadhesive formulations can be designed as tablets, patches, films, or gels that adhere to the mucosa, providing controlled and prolonged drug release. nih.gov

Table 2: Common Polymers in Mucoadhesive Drug Delivery Systems

Polymer Class Examples Key Properties
Anionic Polymers Carbopol, Polycarbophil, Sodium Alginate Exhibit strong mucoadhesive properties through hydrogen bonding and ionic interactions with the mucus layer. gjpb.de
Cationic Polymers Chitosan and its derivatives Possess excellent mucoadhesive characteristics due to electrostatic interactions with the negatively charged sialic acid residues in mucus. nih.gov
Non-ionic Polymers Hydroxypropyl methylcellulose (B11928114) (HPMC), Hydroxyethyl cellulose (B213188) (HEC) Form strong hydrogen bonds with the mucus layer, providing good mucoadhesion and controlled-release capabilities. gjpb.de
Natural Gums Guar Gum, Xanthan Gum, Acacia Biocompatible and biodegradable polymers that swell in the presence of water to form a viscous gel, promoting adhesion. medicines.org.uk

Transdermal Delivery Systems

Transdermal drug delivery systems (TDDS) provide a non-invasive method for administering drugs systemically by allowing them to permeate the skin and enter the bloodstream. This route shares a key advantage with mucoadhesive systems: the avoidance of first-pass metabolism. nih.gov The relevance of this route for an anti-motion sickness agent is well-established; the first-ever TDDS patch approved for systemic delivery in 1979 was for scopolamine (B1681570), a drug used to treat motion sickness. nih.gov

TDDS can be designed as patches that provide controlled, sustained release of a drug over an extended period, ranging from one to seven days. nih.gov This can improve patient compliance by reducing dosing frequency. Modern, or "third-generation," TDDS utilize technologies like microneedles to create microscopic channels in the skin's barrier layer (stratum corneum), enabling the delivery of a wider range of molecules. nih.gov While specific research into a transdermal system for this compound is not prominent, the success of other antiemetics via this route suggests its potential as a viable and effective delivery strategy.

Table 3: Generations of Transdermal Drug Delivery Systems

Generation Technology Description
First Generation Conventional Patches Delivers small, lipophilic, low-dose drugs through passive diffusion across the skin. Examples include patches for scopolamine and fentanyl. nih.gov
Second Generation Chemical Enhancers, Iontophoresis Uses chemical penetration enhancers or electrical currents (iontophoresis) to increase skin permeability and expand the range of deliverable drugs.
Third Generation Microneedles, Thermal Ablation, Electroporation Employs physical methods to disrupt the stratum corneum in a minimally invasive way, allowing for the delivery of macromolecules and vaccines. nih.gov

Excipient Research and Drug-Excipient Interactions

Excipients are pharmacologically inactive substances included in a formulation to aid in the manufacturing process, enhance stability, or improve product characteristics. google.com However, these substances are not always inert and can interact with the active pharmaceutical ingredient (API). Therefore, drug-excipient compatibility studies are a critical step in pre-formulation research. nih.gov

Research on this compound has explored the use of different excipients to develop novel dosage forms, such as orodispersible tablets (ODTs). One study compared the performance of a new generation excipient, Ludiflash® granules, against a conventional superdisintegrant, crospovidone. wjpr.netamazonaws.com The goal was to create a tablet that disintegrates rapidly in the mouth, providing faster drug release and potentially improving bioavailability. amazonaws.com The results indicated that the formulation using Ludiflash® granules (L5) showed a faster disintegration time and a higher percentage of drug release compared to the formulation with crospovidone (P5). wjpr.netamazonaws.com Compatibility studies are also conducted by mixing the drug with various polymers and excipients and storing them under accelerated stability conditions to detect any degradation. nih.govamazonaws.com

A common excipient found in this compound tablets is lactose. medicines.org.ukdrugs.commedicines.org.uk This is an important consideration, as patients with rare hereditary problems of galactose intolerance should not take medicines containing this excipient. drugs.com

Table 4: Comparative Performance of Excipients in Cyclizine HCl Orodispersible Tablets

Formulation Code Key Excipient Amount of Excipient (mg) Disintegration Time (seconds) Drug Release after 20 mins (%)
L5 Ludiflash® 120 ~ 24 ~ 97.54
P5 Crospovidone 5.5 ~ 34 ~ 89.41

Data derived from a study on orodispersible tablets of Cyclizine HCl. wjpr.netamazonaws.com

Special Populations and Clinical Considerations

Pediatric Research and Age-Related Pharmacokinetics/Pharmacodynamics

The administration of cyclizine (B1669395) in the pediatric population is approached with caution, as there is a recognized lack of comprehensive data regarding its use in children. uts.edu.au Nausea and vomiting are significant and distressing symptoms for children in palliative care, often stemming from a variety of causes related to their condition or treatment. uts.edu.au While cyclizine is considered a potentially valuable option for nausea of central origin in children, the existing evidence on its efficacy and safety profile in pediatric palliative medicine is limited. uts.edu.au

To address this knowledge gap, the "Rapid paediatric series" study has been initiated to determine the broader utility and potential toxicity of cyclizine in real-world pediatric palliative care settings. uts.edu.au This ongoing research aims to collect data at baseline, 24 hours, and 72 hours post-administration to characterize and quantify the use, effectiveness, and adverse effects of the drug in this vulnerable population. uts.edu.au

Pharmacokinetic properties of cyclizine have been established for different pediatric age groups. Following oral administration, the effects of cyclizine are typically observed within 30 minutes, with maximum effects occurring within one to two hours. medicines.org.uk The duration of action for a single dose is approximately four to six hours. medicines.org.ukdrugs.com

Table 1: Pediatric Pharmacokinetic and Dosing Information for Cyclizine Hydrochloride

Age Group Peak Plasma Concentration (Cmax) Time to Peak Plasma Concentration (Tmax) Plasma Elimination Half-Life
6 to 12 years Not specifically studied in this age group. Not specifically studied in this age group. Approximately 20 hours in healthy adults. medicines.org.uk

Geriatric Research and Age-Related Considerations

While specific clinical studies focusing on this compound in the geriatric population have not been conducted, clinical experience has generally indicated that the standard adult dosage is appropriate for older adults. medicines.org.ukdrugs.commedicines.org.uk However, the physiological changes associated with aging can alter drug pharmacokinetics and pharmacodynamics, necessitating a cautious approach to prescribing for this demographic.

Elderly patients are known to be more susceptible to the sedative and central antimuscarinic effects of cyclizine. These effects can include drowsiness, dry mouth, blurred vision, and urinary retention. Furthermore, agitation has been reported, particularly at higher doses. wikipedia.org The increased sensitivity in older adults is a critical consideration in clinical practice.

Age-related decline in hepatic and renal function can also impact the metabolism and clearance of cyclizine, potentially leading to drug accumulation and an increased risk of adverse events. Therefore, while formal studies are lacking, careful monitoring for side effects is recommended when administering cyclizine to elderly patients.

Cyclizine Use in Patients with Specific Organ Impairments

The use of cyclizine in patients with hepatic or renal impairment requires careful clinical judgment due to the drug's metabolic and excretory pathways.

Cyclizine is metabolized in the liver, and caution is advised when administering it to patients with hepatic disease. pediatriconcall.com Liver disease can exacerbate the sedative effects of cyclizine. wikipedia.org In cases of severe hepatic impairment, the use of cyclizine should be avoided.

The impact of renal impairment on the need for cyclizine dose adjustment is a subject of some debate in the available literature. Cyclizine is primarily metabolized by the liver, with less than 1% of the drug excreted unchanged in the urine. This has led to the suggestion that dose adjustments may not be necessary even in severe renal impairment.

However, other sources recommend a more cautious approach, suggesting that in cases of severe renal impairment, it is prudent to start with a reduced dose. pediatriconcall.com This recommendation is based on the understanding that patients with severe renal impairment may exhibit increased sensitivity to the central and antimuscarinic effects of cyclizine.

Table 2: Recommendations for Cyclizine Use in Renal Impairment

Glomerular Filtration Rate (GFR) (mL/min) Dosing Recommendation Rationale
20-50 Dose as in normal renal function. pediatriconcall.com Primary metabolism is hepatic, with minimal renal excretion.
10-20 Dose as in normal renal function. pediatriconcall.com Primary metabolism is hepatic, with minimal renal excretion.
<10 Dose as in normal renal function. pediatriconcall.com Primary metabolism is hepatic, with minimal renal excretion.

Cyclizine Research in Palliative Care

Cyclizine is frequently used in palliative care to manage nausea and vomiting, which are common and distressing symptoms for patients nearing the end of life. uts.edu.aupharmaceutical-journal.com A prospective, consecutive case series conducted across 19 sites in Australia, Aotearoa/New Zealand, and the UK provided valuable real-world data on the use of cyclizine in this setting. nih.gov

The study, which collected data from 101 patients between May 2018 and December 2020, found that approximately three-quarters of patients experienced a benefit from cyclizine. uts.edu.aunih.gov However, about one-third of patients experienced tolerable harms. uts.edu.aunih.gov The most common adverse effects reported were constipation (13%), somnolence (9%), and confusion (7%), which often added to the high baseline rates of these symptoms in the palliative care population. nih.gov

Table 3: Clinical Outcomes of Cyclizine Use in Palliative Care (n=101)

Outcome Percentage of Patients Details
Benefit 79% nih.gov 56 patients experienced benefit without harm. nih.gov
Harm 32% nih.gov 9 patients experienced harm without benefit. nih.gov
Most Common Harms
Constipation 13% nih.gov
Somnolence 9% nih.gov
Confusion 7% nih.gov
Treatment Discontinuation
Within 72 hours 9% nih.gov Reasons included lack of benefit and symptom resolution. nih.gov

Importantly, no patients in this study discontinued (B1498344) cyclizine due to the harms experienced. nih.gov The findings from this research suggest that cyclizine is a beneficial treatment option for a significant number of palliative care patients, with a side effect profile that is considered manageable in this context. uts.edu.au

Further research into the pharmacokinetics of cyclizine in palliative care patients has shown that their pharmacokinetic parameters are similar to those reported in other patient groups. nih.gov One study investigated the metabolism of cyclizine to its inactive metabolite, norcyclizine, and found that the metabolic ratio varied with the CYP2D6 genotype in patients receiving subcutaneous infusions, suggesting a potential role for this enzyme in its metabolism. nih.gov

Emerging Research Areas and Future Directions

Repurposing of Cyclizine (B1669395) Hydrochloride for New Therapeutic Indications

Drug repurposing, the investigation of existing drugs for new therapeutic uses, offers a promising avenue for accelerating the development of novel treatments. While cyclizine is widely used in palliative care to manage nausea and vomiting, particularly in cases of mechanical bowel obstruction or raised intracranial pressure, this is a well-established off-label application rather than an emerging area of repurposing.

A notable area of investigation into a new therapeutic indication for cyclizine hydrochloride has been in the field of psychiatry. A controlled clinical trial was conducted to determine if cyclizine possesses "tranquillizing" effects that could be beneficial for individuals with chronic psychosis who exhibit significant behavioral disturbances. The study was prompted by the hypothesis that cyclizine's efficacy in motion sickness might be due to a general central inhibitory or sedative effect, beyond its specific action on the vestibular system. This research represents a significant departure from its use as an antiemetic, exploring its potential to modify behavior in severe psychiatric conditions.

Advanced Pharmacogenomics and Personalized Medicine Approaches

The field of pharmacogenomics investigates how genetic variations influence individual responses to medications, paving the way for personalized medicine. For this compound, research has begun to explore the genetic factors that may alter its metabolism and, potentially, its efficacy and side effect profile.

The primary metabolic pathway for cyclizine is N-demethylation to its inactive metabolite, norcyclizine. Studies in palliative care patients have suggested that the cytochrome P450 2D6 (CYP2D6) enzyme may be involved in this process. Research has shown that the metabolic ratio of cyclizine to norcyclizine can vary depending on the patient's CYP2D6 genotype, particularly when the drug is administered via a continuous subcutaneous infusion.

However, in the same study, this variation in metabolic ratio did not correlate with differences in nausea or sedation scores among the different genotypes. Furthermore, the association between CYP2D6 genotype and metabolic ratio was not observed in patients receiving oral doses of cyclizine. These findings suggest a potential role for pharmacogenomic testing in predicting how a patient might process cyclizine, although further research is needed to establish a clear link between genotype and clinical outcomes. This could eventually lead to personalized dosing strategies to optimize treatment.

Investigation of Long-Term Effects and Dependence Potential

While the long-term use of oral cyclizine tablets is generally considered unlikely to cause significant harm, emerging evidence highlights a potential for dependence and misuse, particularly with the parenteral (injectable) form.

There is a recognized risk of cyclizine abuse due to its euphoric and hallucinogenic effects, which are primarily associated with its central anticholinergic properties. This has led to its misuse in various populations, including by individuals who may crush oral tablets for intravenous administration to achieve a "high".

Several case reports and studies have documented instances of cyclizine dependence. This includes cases where patients developed an addiction to intravenous cyclizine following its regular administration for postoperative nausea. It has also been reported to be misused by cancer patients and individuals receiving long-term parenteral nutrition. Furthermore, cyclizine is sometimes combined with methadone by recreational users to enhance the psychoactive effects. The antiemetic properties of cyclizine can be particularly dangerous when combined with large amounts of alcohol, as it may increase alcohol's toxicity by preventing vomiting.

These findings have prompted increased awareness among healthcare professionals regarding the addiction potential of cyclizine, especially when prescribed long-term or in its intravenous formulation.

Table 1: Reported Manifestations of this compound Misuse

Symptom/EffectDescription
Euphoria A feeling or state of intense excitement and happiness.
Hallucinations Sensory experiences that appear real but are created by the mind.
Intense Stimulation A state of heightened physiological and psychological arousal.
Aggressive Behavior Hostile or violent behavior or attitudes toward another.
Craving A powerful desire for the drug.
Tolerance The need for higher doses to achieve the same effect.

Development of this compound in Combination Therapies

Research into combination therapies involving this compound aims to enhance efficacy, particularly in challenging clinical scenarios like postoperative nausea and vomiting (PONV) and in palliative care.

In the context of PONV, a randomized, double-blind study involving 960 women found that the combination of cyclizine (50 mg) and granisetron (B54018) (1 mg) administered intravenously was more effective at preventing nausea and vomiting than either drug used alone. The incidence of PONV was significantly lower in the combination group (17%) compared to the granisetron-only (24%) and cyclizine-only (23%) groups.

Conversely, a study examining the treatment of chemotherapy-induced nausea and vomiting found that a combination of cyclizine and metoclopramide (B1676508) did not demonstrate a significant advantage over a placebo. In palliative care, cyclizine is frequently co-administered with opioids such as morphine or diamorphine in syringe drivers to manage multiple symptoms simultaneously. However, there are known compatibility issues. Cyclizine is noted to be incompatible with oxycodone at therapeutic doses and its compatibility with dexamethasone (B1670325) is unpredictable.

The drug Diconal is a historical example of a combination product, which contained cyclizine and the opioid dipipanone, highlighting its use as an opioid potentiator.

Table 2: Summary of Key Combination Therapy Studies with this compound

CombinationIndicationStudy Finding
Cyclizine + GranisetronPostoperative Nausea and Vomiting (PONV)Combination therapy was more effective than either agent alone in reducing the incidence of PONV.
Cyclizine + MetoclopramideChemotherapy-Induced Nausea and Vomiting (CINV)The combination was not found to be better than placebo in the study conducted.
Cyclizine + Opioids (e.g., Morphine)Palliative Care Symptom ControlCommonly used in syringe drivers, but compatibility must be carefully considered, especially with certain opioids and other medications.

Mechanistic Studies on Unelucidated Pharmacodynamic Effects

The primary mechanism of action of this compound is well-established as a histamine (B1213489) H1-receptor antagonist with central anticholinergic (antimuscarinic) properties. These actions are understood to mediate its antiemetic effects by depressing labyrinthine excitability and acting on the chemoreceptor trigger zone (CTZ) in the medulla. However, the precise molecular pathways through which it exerts these effects are not fully elucidated.

Recent research has begun to uncover novel pharmacodynamic effects of cyclizine that are unrelated to its antiemetic properties. A significant finding is that cyclizine can induce cytotoxicity and apoptosis in macrophages. This study demonstrated that cyclizine's effects were concentration-dependent and triggered both the intrinsic and extrinsic apoptotic pathways. Key findings from this research include:

Induction of mitochondrial dysfunction.

Alteration in the expression of Bcl2/Bad apoptotic regulatory proteins.

Release of cytochrome c.

Activation of caspases 3, 8, and 9.

This cytotoxic potential represents a previously unelucidated pharmacodynamic effect and opens new avenues for investigating the broader cellular impacts of this compound. Further mechanistic studies are needed to fully understand the signaling pathways involved in its established antiemetic actions and these newly discovered cellular effects.

Q & A

Q. What analytical methods are validated for quantifying Cyclizine hydrochloride in biological matrices, and what parameters ensure reliability?

Cyclizine can be quantified using high-performance liquid chromatography (HPLC), capillary zone electrophoresis (CZE), and spectrophotometry. Key validation parameters include linearity (e.g., 0.5–50 µg/mL for HPLC), limit of detection (LOD: ~0.1 µg/mL), and recovery rates (>95% in plasma). These methods must account for matrix effects and potential interference from metabolites like norcyclizine .

Q. What are the established pharmacokinetic properties of this compound in human subjects?

  • Absorption: Rapid GI absorption, reaching peak plasma concentrations (~70 ng/mL) within 2 hours .
  • Metabolism: Hepatic N-demethylation to norcyclizine, which has minimal H1-antihistaminic activity .
  • Elimination: Plasma half-life of ~20 hours; <1% excreted unchanged in urine within 24 hours .
  • Duration of Action: Antiemetic effects persist for 4–6 hours post-administration .

Q. How should researchers design experiments to assess Cyclizine’s anticholinergic effects in vitro?

Use isolated tissue preparations (e.g., guinea pig ileum) to measure inhibition of acetylcholine-induced contractions. Dose-response curves (0.1–10 µM) and comparator drugs (e.g., atropine) are critical for quantifying potency. Include controls for solvent effects and tissue viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Discrepancies between in vitro and in vivo metabolite profiles (e.g., norcyclizine vs. hydroxylated derivatives) require cross-validation using:

  • Liquid chromatography-mass spectrometry (LC-MS) for metabolite identification.
  • Species-specific liver microsomes to assess interspecies variability .
  • Knockout animal models to isolate cytochrome P450 isoforms (e.g., CYP2D6) responsible for N-demethylation .

Q. What methodological strategies mitigate interference from impurities (e.g., benzhydrol) in Cyclizine formulations during analytical assays?

  • Sample Pretreatment: Solid-phase extraction (SPE) with C18 cartridges to isolate Cyclizine from benzhydrol .
  • Derivatization: React impurities with selective reagents (e.g., 2,4-dinitrophenylhydrazine) to shift their chromatographic retention times .
  • Multivariate Calibration: Partial least squares (PLS) regression to correct for spectral overlap in UV-Vis assays .

Q. What mechanisms underlie Cyclizine’s exacerbation of intestinal toxicity when co-administered with NSAIDs?

Cyclizine slows intestinal transit, prolonging mucosal exposure to NSAIDs like diclofenac. Design in vivo studies using:

  • Murine models dosed with Cyclizine (10 mg/kg) and diclofenac (20 mg/kg).
  • Histopathological scoring for ulceration/perforation.
  • Motility assays (e.g., charcoal transit) to quantify synergism .

Q. How can computational models optimize Cyclizine’s solubility for novel formulations?

Apply the SMD solvation model to predict solubility in excipients (e.g., PEG 400). Key steps:

  • Calculate solvation free energy using electron density and dielectric constants of solvents.
  • Validate predictions with experimental shake-flask assays (pH 1.2–7.4) .

Key Considerations for Researchers

  • Toxicity Screening: Prioritize assays for genotoxicity (Ames test) and cardiac output effects (Langendorff heart model) due to reported risks of agranulocytosis and hemodynamic changes .
  • Formulation Stability: Monitor pH-dependent degradation (optimum stability at pH 4–5) and excipient compatibility (e.g., lactose-induced Maillard reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclizine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclizine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.